molecular formula C20H25Cl2NO B10775145 Levocloperastine hydrochloride CAS No. 220282-83-7

Levocloperastine hydrochloride

Cat. No.: B10775145
CAS No.: 220282-83-7
M. Wt: 366.3 g/mol
InChI Key: UNPLRYRWJLTVAE-BDQAORGHSA-N
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Description

Levocloperastine hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2NO and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

220282-83-7

Molecular Formula

C20H25Cl2NO

Molecular Weight

366.3 g/mol

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1

InChI Key

UNPLRYRWJLTVAE-BDQAORGHSA-N

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of DL-cloperastine, is a non-opioid antitussive agent recognized for its efficacy in treating non-productive cough.[1] It distinguishes itself from traditional cough suppressants through a dual mechanism of action, targeting both central nervous system pathways and peripheral sites in the tracheobronchial tree.[2][3] This unique pharmacological profile contributes to its rapid onset of action and a favorable safety and tolerability profile, notably lacking the sedative and addictive properties associated with opioid-based medications.[1][3] Clinical studies have demonstrated that levocloperastine offers comparable or improved efficacy over standard antitussives like codeine and levodropropizine, with a quicker therapeutic effect.[1][2] This guide provides a detailed exploration of the molecular and physiological mechanisms underpinning the antitussive effects of levocloperastine hydrochloride.

Central Mechanism of Action

Levocloperastine exerts a significant portion of its antitussive effect by acting on the bulbar cough center located in the medulla oblongata.[2][4] Its central action is highly selective, which is believed to be the reason for the absence of significant central nervous system side effects such as sedation. The central mechanism is multifaceted, involving modulation of key neuronal signaling proteins rather than interacting with opioid receptors.

Interaction with Sigma-1 (σ1) Receptors

Evidence suggests that a primary central target of levocloperastine is the sigma-1 (σ1) receptor. The racemic mixture, cloperastine (B1201353), is a high-affinity ligand for the σ1 receptor.[5] These receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are densely expressed in the nucleus tractus solitarius (NTS), a critical relay center for cough afferent signals in the brainstem. It is hypothesized that levocloperastine acts as an agonist at the σ1 receptor, modulating downstream signaling pathways that influence neuronal excitability. By binding to σ1 receptors within the NTS, levocloperastine is thought to dampen the incoming signals from peripheral cough receptors, thereby suppressing the cough reflex.

Inhibition of GIRK Channels

Another key component of levocloperastine's central mechanism is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] Antitussive drugs, including cloperastine, have been shown to inhibit the currents activated by GIRK channels in neurons.[6] GIRK channels are crucial for the inhibitory regulation of neuronal excitability in the brain. By inhibiting these channels, cloperastine has been shown to selectively affect the expression levels of GIRK2 subunits in the brain.[6] This inhibition is thought to stimulate neurons and facilitate the release of neurotransmitters, contributing to the overall suppression of the cough signal transmission within the bulbar cough center.

cluster_CoughCenter Bulbar Cough Center (NTS) Levocloperastine Levocloperastine Sigma1 Sigma-1 (σ1) Receptor Levocloperastine->Sigma1 Agonism GIRK GIRK Channel Levocloperastine->GIRK Inhibition NeuronalExcitability Neuronal Excitability Sigma1->NeuronalExcitability Modulation GIRK->NeuronalExcitability Modulation CoughSignal Cough Signal Transmission NeuronalExcitability->CoughSignal Suppression

Proposed central mechanism of levocloperastine.

Peripheral Mechanism of Action

In addition to its central effects, levocloperastine also acts on peripheral receptors within the tracheobronchial tree.[3] This peripheral action complements its central mechanism to provide comprehensive cough suppression.

Antihistaminic and Anticholinergic Effects

Levocloperastine exhibits antihistaminic properties by acting as a histamine (B1213489) H1 receptor antagonist. This action is clinically relevant as histamine can induce bronchoconstriction and stimulate cough receptors. By blocking H1 receptors, levocloperastine helps to reduce irritation and inflammation in the respiratory tract. Additionally, it possesses mild anticholinergic properties, which can further contribute to its antitussive effect by reducing mucus secretion and producing a bronchodilatory effect.

Muscle-Relaxant and Antiserotoninergic Actions

The pharmacodynamic profile of levocloperastine also includes muscle-relaxant (spasmolytic) and antiserotoninergic activities. The spasmolytic effect can help to alleviate bronchospasm, a common trigger for coughing. The antiserotoninergic action may also play a role in modulating the cough reflex, as serotonin (B10506) is known to be involved in the sensitization of peripheral sensory nerves.

cluster_Peripheral Tracheobronchial Tree Levocloperastine Levocloperastine H1_Receptor Histamine H1 Receptor Levocloperastine->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptor Levocloperastine->Muscarinic_Receptor Antagonism (mild) Bronchial_Smooth_Muscle Bronchial Smooth Muscle Levocloperastine->Bronchial_Smooth_Muscle Relaxation Cough_Receptors Cough Receptors H1_Receptor->Cough_Receptors Reduces Sensitization Muscarinic_Receptor->Bronchial_Smooth_Muscle Reduces Spasm

Peripheral actions of levocloperastine.

Quantitative Pharmacodynamic Data

While the qualitative mechanisms of levocloperastine are well-described, specific quantitative binding affinities for the human isoforms of its targets are not extensively reported for the levocloperastine isomer itself. The data below pertains to the racemate, cloperastine, or related compounds.

TargetParameterValueCompoundNotes
Sigma-1 (σ1) Receptor KiHigh AffinityCloperastineCloperastine is a high-affinity ligand; a specific Ki value is not readily available. Levocloperastine is the active isomer.[5]
GIRK Channels IC50Not DeterminedCloperastineKnown to inhibit GIRK channel currents, but a specific IC50 value is not reported in the literature.[6]
Histamine H1 Receptor KiNot DeterminedLevocloperastineKnown H1 antagonist activity.

Clinical Efficacy Comparison

Clinical trials have compared the efficacy of levocloperastine with other standard antitussive agents.

Comparator AgentPatient PopulationKey Efficacy Findings for LevocloperastineReference
Levodropropizine Adults with cough- More rapid improvement in cough symptoms.[2]- 96.7% vs 43.3% probability of greater improvement in cough intensity (p < 0.0001).[2]- 83.3% vs 46.7% probability of greater improvement in cough frequency (p = 0.0029).[2][2]
Codeine Adults with respiratory diseases- Comparable efficacy to codeine.[2]- Reduction in cough intensity and frequency in 90% and 87% of patients, respectively.[2]- Judged to have good/very good clinical efficacy in 90% of patients vs. 80% for codeine.[2][2]
DL-cloperastine General- Faster onset of action and greater reductions in cough intensity and frequency.[1][1]

Experimental Protocols

The antitussive properties of levocloperastine have been characterized using standardized preclinical and in vitro models.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard in vivo model to assess the efficacy of antitussive agents.

  • Objective: To quantify the antitussive effect of a compound by measuring the reduction in the number of coughs induced by a chemical irritant.

  • Animals: Male Dunkin-Hartley or Hartley guinea pigs (180-450 g) are commonly used.

  • Apparatus:

    • A whole-body plethysmograph chamber to house the unrestrained animal.

    • An ultrasonic nebulizer to generate the citric acid aerosol.

    • A microphone and data acquisition software to record and analyze cough sounds.

  • Procedure:

    • Acclimatization: Guinea pigs are acclimated to the plethysmograph chamber for 5-10 minutes before the experiment.

    • Compound Administration: Levocloperastine or a vehicle control is administered, typically orally (p.o.), at a predetermined time (e.g., 30-120 minutes) before the tussive challenge.

    • Cough Induction: Animals are exposed to an aerosol of citric acid (e.g., 0.1 M to 0.4 M) for a fixed duration (e.g., 7-14 minutes).

    • Data Recording and Analysis: The number of coughs is counted by trained observers in real-time and often validated by subsequent analysis of audio recordings. The latency to the first cough may also be measured. The percentage inhibition of the cough response is calculated relative to the vehicle-treated group.

cluster_Workflow Experimental Workflow: Antitussive Testing Acclimatization Animal Acclimatization Dosing Compound Administration (p.o.) Acclimatization->Dosing Challenge Citric Acid Aerosol Challenge Dosing->Challenge Recording Cough Recording Challenge->Recording Analysis Data Analysis Recording->Analysis

Workflow for antitussive efficacy testing.
In Vitro Electrophysiology: Whole-Cell Patch Clamp for GIRK Channel Inhibition

This technique is used to measure the effect of compounds on ion channel currents.

  • Objective: To measure the inhibitory effect of levocloperastine on GIRK channel currents.

  • Cell Line: Human embryonic kidney (HEK293) cells or a similar line stably expressing the GIRK channel subunits of interest (e.g., GIRK1/GIRK2 or GIRK1/GIRK4).

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

    • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2).

  • Procedure:

    • Establish Configuration: A whole-cell patch-clamp configuration is established on a selected cell expressing the target GIRK channels.

    • Voltage Protocol: The cell is held at a specific membrane potential (e.g., -80 mV). A voltage ramp or step protocol is applied to elicit GIRK channel currents.

    • Baseline Recording: Baseline GIRK currents are recorded in the absence of the drug. These can be basal currents or currents activated by a G-protein-coupled receptor agonist (e.g., carbachol (B1668302) for muscarinic receptors).

    • Drug Application: The external solution containing varying concentrations of this compound is perfused over the cell.

    • Data Acquisition: Currents are recorded at each drug concentration after allowing for equilibration.

    • Analysis: The data are analyzed to determine the concentration-dependent inhibition of the GIRK current, and an IC50 value is calculated.

Conclusion

The mechanism of action of this compound is distinguished by its dual central and peripheral effects. Centrally, it modulates the cough reflex through interaction with sigma-1 receptors and inhibition of GIRK channels in the bulbar cough center, avoiding the side effects associated with opioid receptor agonism. Peripherally, its antihistaminic, anticholinergic, and muscle-relaxant properties help to reduce tracheobronchial irritation and bronchospasm. This combined, multimodal mechanism results in a rapid and effective antitussive with a superior safety and tolerability profile, making it a valuable therapeutic option for the management of non-productive cough in a wide range of patients. Further research to quantify the binding affinities and inhibitory concentrations of levocloperastine at its specific molecular targets will continue to refine our understanding of this effective antitussive agent.

References

Levocloperastine's Engagement with the Sigma-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), a non-opioid antitussive agent, exerts its effects through a dual mechanism of action, involving both central and peripheral pathways.[1][2] A key component of its central mechanism is the interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein highly expressed in the brainstem's cough control centers, such as the nucleus tractus solitarius (NTS).[3] Evidence suggests that levocloperastine, as a component of the racemic mixture cloperastine, is a high-affinity ligand for the σ1 receptor, likely acting as an agonist.[3] This interaction is believed to modulate neuronal excitability within the cough reflex circuitry, contributing to its antitussive efficacy. This technical guide provides a comprehensive overview of the binding affinity of levocloperastine's racemate to the σ1 receptor, detailed experimental protocols for assessing this interaction, and a visualization of the putative signaling pathways involved.

Quantitative Binding Affinity Data

CompoundReceptorLigand TypeBinding Affinity (Ki)
DL-CloperastineSigma-1 (σ1)High-affinity ligand (putative agonist)20 nM[3]

Note: The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the sigma-1 receptor is typically achieved through competitive radioligand binding assays. The following protocol is a representative example based on established methodologies for assessing sigma-1 receptor ligands.[4][5]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., levocloperastine) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compound: Levocloperastine

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist)[4][5]

  • Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig liver or brain) or cells transfected with the human sigma-1 receptor (e.g., HEK-293 cells).[5][6]

  • Non-specific Binding Control: Haloperidol (10 µM) or another structurally distinct sigma-1 ligand at a high concentration.[6]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[6]

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the chosen tissue or cells in a suitable buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane suspension, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value, e.g., 5 nM), and varying concentrations of the test compound (levocloperastine).[6]

  • Incubation: Incubate the plates at 37°C for a sufficient duration to reach equilibrium (e.g., 120 minutes).[6]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like haloperidol) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Levocloperastine at the Sigma-1 Receptor

The following diagram illustrates the putative signaling cascade initiated by the binding of a sigma-1 receptor agonist, such as levocloperastine, in a neuron within the nucleus tractus solitarius.

G cluster_ER Endoplasmic Reticulum cluster_Neuron NTS Neuron S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociates from IonChannel Ion Channels (e.g., GIRK) S1R->IonChannel Modulates CaModulation Ca2+ Signaling Modulation S1R->CaModulation Modulates Levocloperastine Levocloperastine Levocloperastine->S1R Binds NeuronalExcitability Decreased Neuronal Excitability IonChannel->NeuronalExcitability CaModulation->NeuronalExcitability CoughSuppression Cough Suppression NeuronalExcitability->CoughSuppression

Caption: Levocloperastine's putative central antitussive mechanism.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the sigma-1 receptor affinity of a test compound.

G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The interaction of levocloperastine with the sigma-1 receptor is a significant component of its central antitussive mechanism. The high binding affinity of its racemic mixture, cloperastine, underscores the importance of this target. Further research to delineate the specific binding kinetics of the levocloperastine isomer and fully elucidate the downstream signaling consequences will provide a more complete understanding of its pharmacological profile and may inform the development of novel, highly selective antitussive agents. The methodologies and pathways described herein provide a foundational framework for such investigations.

References

Synthesis and Characterization of Levocloperastine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-narcotic antitussive agent with a dual mechanism of action, exhibiting both central and peripheral effects.[1] It acts on the bulbar cough center and possesses antihistaminic and mild anticholinergic properties, contributing to its cough suppressant efficacy.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of Levocloperastine hydrochloride, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key processes to support research and development in respiratory medicine.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of racemic cloperastine, followed by chiral resolution to isolate the desired levocloperastine enantiomer, and concluding with the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic Cloperastine

This procedure involves a two-step nucleophilic substitution.

Step 1: Synthesis of 1-(2-chloroethoxy)(4-chlorophenyl)methyl)benzene

  • In a suitable reaction vessel, dissolve 4-chlorobenzhydrol (B192747) and 2-chloroethanol (B45725) in an organic solvent such as toluene.[3]

  • Slowly add concentrated sulfuric acid to the solution while stirring.[3]

  • Heat the mixture to reflux (approximately 80-110°C) and maintain the reaction for 4-8 hours.[4] The reaction should be maintained at a pH of less than 2.[4]

  • After cooling to room temperature, extract the product with water and neutralize the aqueous layer.[3]

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the intermediate product as an oily substance.[3]

Step 2: Synthesis of Racemic Cloperastine

  • To the intermediate from Step 1, add piperidine (B6355638) and an inorganic base such as anhydrous sodium carbonate.[5]

  • Heat the mixture to approximately 95°C and maintain for 12-16 hours to facilitate the reaction.[3][5]

  • Upon completion, cool the reaction mixture and purify to obtain racemic cloperastine.

Experimental Protocol: Resolution of Racemic Cloperastine

This procedure utilizes a chiral resolving agent to separate the enantiomers.

  • Dissolve the racemic cloperastine in an aliphatic alcohol solvent, such as ethanol.[5]

  • Add a solution of a chiral resolving agent, for example, L-(-)-di-p-toluoyltartaric acid, in the same solvent.[5] The molar ratio of racemic cloperastine to the resolving agent should be optimized, with a 1:1 ratio being a common starting point.

  • Heat the mixture to reflux (around 60°C) for approximately 2 hours.[5]

  • Gradually cool the solution to room temperature to allow for the crystallization of the diastereomeric salt of levocloperastine.

  • Filter the precipitate and wash with a cold solvent to isolate the diastereomeric salt.

  • To obtain the free base of levocloperastine, treat the diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid.[5]

  • Extract the levocloperastine free base with a suitable organic solvent (e.g., ethyl acetate), and remove the solvent under reduced pressure.[5]

Experimental Protocol: Preparation of this compound
  • Dissolve the purified levocloperastine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (either as a gas or dissolved in an appropriate solvent like isopropanol) to the cooled solution of the free base while stirring.

  • Continue stirring for a specified period to ensure complete salt formation, which is typically indicated by the precipitation of a solid.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with a cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Dry the final product under vacuum to obtain pure this compound.

Synthesis Workflow of this compound

G cluster_0 Synthesis of Racemic Cloperastine cluster_1 Resolution cluster_2 Salt Formation 4-chlorobenzhydrol 4-chlorobenzhydrol Intermediate Intermediate 4-chlorobenzhydrol->Intermediate Nucleophilic Substitution 2-chloroethanol 2-chloroethanol 2-chloroethanol->Intermediate Nucleophilic Substitution Racemic Cloperastine Racemic Cloperastine Intermediate->Racemic Cloperastine Nucleophilic Substitution Piperidine Piperidine Piperidine->Racemic Cloperastine Nucleophilic Substitution Diastereomeric Salt Diastereomeric Salt Racemic Cloperastine->Diastereomeric Salt Crystallization Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Crystallization Levocloperastine (free base) Levocloperastine (free base) Diastereomeric Salt->Levocloperastine (free base) Basification & Extraction This compound This compound Levocloperastine (free base)->this compound Acidification HCl HCl HCl->this compound Acidification

A flowchart illustrating the synthesis of this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and quality of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₅Cl₂NO[6]
Molecular Weight 366.32 g/mol [6]
Appearance Off-White Solid[7]
Solubility Methanol (B129727), DMSO[6]
Storage 2-8 °C[6]
High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the quantitative analysis of this compound and the determination of its purity.

Experimental Protocol: HPLC Analysis

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a phosphate (B84403) buffer (pH 3.5) and methanol (60:40 v/v).[4]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized this compound in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: ODS C18 (250 mm x 4.6 mm, 5 µm particle size).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 273 nm.[4]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Levocloperastine is expected to be around 3.173 minutes under these conditions.[4]

  • Quantification: Calculate the purity of the synthesized compound by comparing the peak area of the sample with that of the standard.

HPLC Method Validation Parameters

ParameterResultReference
Linearity Range 20-80 µg/ml[4]
Correlation Coefficient (r²) 0.9992[4]
Limit of Detection (LOD) 0.146 µg/ml[4]
Limit of Quantification (LOQ) 0.444 µg/ml[4]

Analytical Workflow for HPLC Characterization

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Chromatogram Chromatogram HPLC System->Chromatogram Detection Data Analysis Data Analysis Chromatogram->Data Analysis Integration Result Result Data Analysis->Result Quantification

A workflow for the characterization of this compound by HPLC.
Spectroscopic Characterization

While specific spectroscopic data for this compound is not extensively available in the public domain, the following provides an overview of the expected data based on the structure and data from its fendizoate salt.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl and phenyl rings, the methine proton, the methylene (B1212753) protons of the ethyl chain, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-N stretching of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the Levocloperastine cation, confirming its molecular weight.

Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism of action, targeting both the central nervous system and the peripheral airways.

  • Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.[2] This central action is believed to be more selective than that of the racemic mixture, which may contribute to its improved side-effect profile.[5]

  • Peripheral Action: Levocloperastine also acts on peripheral cough receptors in the tracheobronchial tree.[8] It possesses antihistaminic (H1 receptor antagonism) and mild anticholinergic properties, which can help in reducing bronchospasm and irritation.[2][5]

Signaling Pathway of Levocloperastine's Antitussive Action

G cluster_0 Central Nervous System cluster_1 Peripheral Airways Cough Center (Medulla) Cough Center (Medulla) Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Suppression Effector Muscles Effector Muscles Cough Center (Medulla)->Effector Muscles Efferent Signal Levocloperastine_CNS Levocloperastine Levocloperastine_CNS->Cough Center (Medulla) Acts on Cough Receptors Cough Receptors Cough Receptors->Cough Center (Medulla) Afferent Signal Irritation/Bronchospasm Irritation/Bronchospasm Cough Receptors->Irritation/Bronchospasm Reduces Levocloperastine_PNS Levocloperastine Levocloperastine_PNS->Cough Receptors Acts on Cough Stimuli Cough Stimuli Cough Stimuli->Cough Receptors Cough Cough Effector Muscles->Cough

The dual mechanism of action of Levocloperastine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols for synthesis, including the resolution of the racemic mixture, offer a clear path for its preparation. The characterization methods, particularly HPLC, are well-defined for ensuring the quality and purity of the final product. While specific experimental spectroscopic data for the hydrochloride salt is limited in publicly available literature, the provided information serves as a robust foundation for researchers and drug development professionals working with this potent antitussive agent. The visualization of the synthesis workflow, analytical procedures, and mechanism of action aims to facilitate a deeper understanding of this compound from its molecular structure to its therapeutic application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Levocloperastine (B195437) Hydrochloride

Introduction

Levocloperastine is a non-opioid antitussive agent, valued for its dual mechanism of action that targets both the central nervous system and peripheral airways.[1][2] As the levorotatory enantiomer of cloperastine, it was developed to provide a more optimized therapeutic profile.[2] This technical guide offers a detailed examination of the core physicochemical properties of levocloperastine hydrochloride, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and analytical workflows.

Core Physicochemical Data

The fundamental physicochemical properties of levocloperastine and its hydrochloride salt are summarized below, providing a clear reference for formulation development and analytical studies.

Table 1: Chemical Identity and Molecular Properties of Levocloperastine and this compound
PropertyLevocloperastine (Active Moiety)This compound
Chemical Name 1-{2-[(S)-(4-Chlorophenyl)(phenyl)methoxy]ethyl}piperidine[1][3](R)-1-[2-[(4-Chlorophenyl)-phenyl-methoxy]ethyl]piperidine hydrochloride[4][5]
Molecular Formula C₂₀H₂₄ClNO[1][6]C₂₀H₂₅Cl₂NO[4][5]
Molecular Weight 329.86 g/mol [1][6][7]366.32 g/mol [4][5]
Stereochemistry Absolute[6][7]-
CAS Number 132301-89-4[1][3]Not explicitly available
UNII 99V54164FC[3][6]TF6Q67HG9N[7]
InChIKey FLNXBVJLPJNOSI-FQEVSTJZSA-N[1][6]UNPLRYRWJLTVAE-BDQAORGHSA-N[7]
SMILES C1CCN(CC1)CCO--INVALID-LINK--C3=CC=C(C=C3)Cl[3]c1ccc(cc1)--INVALID-LINK--OCCN3CCCCC3.Cl[7]
Table 2: Physicochemical Parameters of this compound
ParameterValueReference
Solubility Soluble in Methanol (B129727) and DMSO.[8][5][8]
pKa 8.82[9]
logP (XLogP3-AA) 4.8[3]
Melting Point Not explicitly available for the hydrochloride salt. The fendizoate salt has a melting point of 185-187°C.[10][11][10][11]
Appearance Off-White Solid (fendizoate salt).[8][8]

Mechanism of Action

Levocloperastine exerts its antitussive effects through a dual mechanism, acting centrally on the bulbar cough center and peripherally on receptors within the tracheobronchial tree.[1][12] This dual activity effectively suppresses the cough reflex.[1] Additionally, it possesses antihistaminic (H1-receptor antagonism) and mild anticholinergic properties.[2]

Levocloperastine_Mechanism_of_Action cluster_CNS Central Nervous System cluster_PNS Peripheral Airways Bulbar_Cough_Center Bulbar Cough Center Cough_Suppression Cough Suppression Bulbar_Cough_Center->Cough_Suppression Tracheobronchial_Receptors Tracheobronchial Receptors Tracheobronchial_Receptors->Cough_Suppression H1_Receptors Histamine H1 Receptors Antihistaminic_Effect Antihistaminic Effect H1_Receptors->Antihistaminic_Effect Levocloperastine Levocloperastine Levocloperastine->Bulbar_Cough_Center Inhibition Levocloperastine->Tracheobronchial_Receptors Modulation Levocloperastine->H1_Receptors Antagonism

Dual mechanism of action of Levocloperastine.

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research.

UV-Vis Spectrophotometric Quantification

A simple and rapid UV-Vis spectrophotometric method can be employed for the quantification of levocloperastine fendizoate in bulk and pharmaceutical dosage forms.[13]

Instrumentation:

  • Double beam UV-Vis spectrophotometer with a 1 nm spectral bandwidth.

  • 1 cm matched quartz cells.

Reagents:

  • Levocloperastine Fendizoate working standard.

  • Methanol (AR Grade).

  • 0.1N Sodium Hydroxide (NaOH).

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 25 mg of levocloperastine fendizoate working standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of 0.5 mg/mL.[13]

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the standard stock solution in 0.1N NaOH to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[13]

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a working standard solution over the 200-400 nm range to determine the λmax, which is reported to be 350 nm for the fendizoate salt.[1][13]

  • Calibration Curve: Measure the absorbance of each working standard solution at 350 nm and plot a calibration curve of absorbance versus concentration.[13]

  • Sample Analysis: Prepare the sample solution in a similar manner and measure its absorbance at 350 nm. The concentration is then determined from the calibration curve.[13]

UV_Vis_Quantification_Workflow Start Start Prep_Stock Prepare Standard Stock Solution (0.5 mg/mL in Methanol) Start->Prep_Stock Prep_Sample Prepare Sample Solution Start->Prep_Sample Prep_Working Prepare Working Standard Dilutions (2-10 µg/mL in 0.1N NaOH) Prep_Stock->Prep_Working Determine_Lambda_Max Determine λmax (Scan 200-400 nm) Prep_Working->Determine_Lambda_Max Measure_Absorbance_Standards Measure Absorbance of Standards at λmax Determine_Lambda_Max->Measure_Absorbance_Standards Plot_Calibration_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance_Standards->Plot_Calibration_Curve Determine_Concentration Determine Concentration from Calibration Curve Plot_Calibration_Curve->Determine_Concentration Measure_Absorbance_Sample Measure Absorbance of Sample at λmax Prep_Sample->Measure_Absorbance_Sample Measure_Absorbance_Sample->Determine_Concentration End End Determine_Concentration->End

Workflow for UV-Vis spectrophotometric quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method has been developed for the simultaneous estimation of levocloperastine fendizoate and chlorpheniramine (B86927) maleate (B1232345) in a combined dosage form.[9][14]

Chromatographic Conditions:

  • Column: C18 (5 µm particle size).[14]

  • Mobile Phase: A mixture of 10mM phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[9][14]

  • Flow Rate: 1.0 mL/min.[9][14]

  • Detection Wavelength: 227 nm.[9][14]

  • Injection Volume: 20 µL.[9]

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.

  • Chromatographic Run: Inject the prepared solutions into the HPLC system.

  • Analysis: The retention times and peak areas are used for the identification and quantification of levocloperastine.

RP_HPLC_Analysis_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (Buffer pH 6.5 : Acetonitrile, 50:50) Start->Prepare_Mobile_Phase Prepare_Solutions Prepare Standard and Sample Solutions Start->Prepare_Solutions System_Setup Set Up HPLC System (C18 Column, 1 mL/min, 227 nm) Prepare_Mobile_Phase->System_Setup Inject_Solutions Inject Solutions (20 µL) Prepare_Solutions->Inject_Solutions System_Setup->Inject_Solutions Acquire_Chromatograms Acquire Chromatograms Inject_Solutions->Acquire_Chromatograms Analyze_Data Analyze Data (Retention Time, Peak Area) Acquire_Chromatograms->Analyze_Data End End Analyze_Data->End

Workflow for RP-HPLC analysis.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, essential for its development and analysis. The tabulated data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and scientists in the pharmaceutical field. The presented information underscores the importance of understanding these fundamental properties for ensuring the quality, safety, and efficacy of levocloperastine-containing drug products.

References

A Technical Guide to the Preclinical Antitussive Effects of Levocloperastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine is a non-opioid, non-narcotic antitussive agent with a unique pharmacological profile.[1][2] As the levorotatory isomer of DL-cloperastine, it has been developed to optimize the therapeutic index of the racemic mixture.[3] Preclinical evidence robustly supports its efficacy, demonstrating a dual mechanism of action that targets both central and peripheral pathways of the cough reflex.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols used to evaluate its antitussive effects, summarizing quantitative efficacy data, and visualizing the key mechanisms and workflows. The data indicates that Levocloperastine possesses antitussive potency comparable to codeine but with a significantly improved safety profile, being devoid of sedative central nervous system side effects.[1][5][6]

Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism, acting on both the central nervous system and the peripheral airways.[1][7] This contrasts with many traditional antitussives that act primarily on one pathway.

Central Action

The central action of Levocloperastine is highly selective for the bulbar cough center in the medulla oblongata.[1][3][8] Unlike opioid antitussives, its mechanism is not mediated by opioid receptors.[8] Instead, evidence points to its interaction with:

  • Sigma-1 (σ1) Receptors: Cloperastine, the racemate, is a high-affinity ligand for the σ1 receptor (Ki of 20 nM), likely acting as an agonist.[8] It is hypothesized that Levocloperastine's agonism at σ1 receptors within key nuclei like the nucleus tractus solitarius (NTS) modulates incoming signals from peripheral cough receptors, thereby dampening the cough reflex.[8]

  • G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Levocloperastine is a potent inhibitor of GIRK channels.[8] Blockade of these channels can enhance the release of inhibitory neurotransmitters like GABA, contributing to the suppression of neuronal networks involved in the cough reflex.[8]

Peripheral Action

Peripherally, Levocloperastine acts on cough receptors located in the tracheobronchial tree.[1][9] This action is believed to be mediated through several properties:

  • Antihistaminic Effects: Levocloperastine exhibits antagonism of H1 histamine (B1213489) receptors, which can help reduce bronchospasm.[3][5]

  • Antiserotoninergic and Muscle-Relaxant Actions: Additional pharmacodynamic effects include antiserotoninergic and muscle-relaxant properties, which may contribute to its overall antitussive efficacy.[1]

G Cough_Stimulus Cough Stimulus (Irritant) Cough_Receptors Cough_Receptors Cough_Stimulus->Cough_Receptors Activates NTS NTS Cough_Receptors->NTS Afferent Signal

Proposed dual mechanism of action for Levocloperastine.

Preclinical Efficacy Data

Preclinical studies, primarily in guinea pig models, have consistently demonstrated the potent antitussive effects of Levocloperastine, which are comparable to those of codeine.[1][5]

Table 1: Comparative Antitussive Efficacy in Guinea Pigs
Tussive AgentCompound50% Effective Dose (ED50) (mg/kg)Reference
Citric AcidLevocloperastine2.6[5]
Codeine3.6[5]
Ammonia VapourLevocloperastine2.9[5]
Codeine3.8[5]
Table 2: Cough Inhibition in Citric Acid-Induced Model (Guinea Pig)
CompoundDose (mg/kg, p.o.)Mean Reduction in Cough Events (%)Reference
Cloperastine*12~60%[10]
24~70%[10]
Codeine12~55%[10]
24~70%[10]

*Data for DL-cloperastine, the racemic mixture.

Experimental Protocols

The most common preclinical model for evaluating antitussive efficacy is the chemically-induced cough model in conscious guinea pigs.[7][8][11] This model is valued for its high translational potential due to similarities in the human and guinea pig nervous systems.[11]

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol is a standard method to assess the ability of a compound to suppress a chemically induced cough reflex.[6]

  • Objective: To quantify the antitussive effect of a test compound by measuring the reduction in cough frequency induced by a standardized citric acid aerosol challenge.[8]

  • Animals: Male Hartley guinea pigs (300-450 g) are typically used.[7][8]

  • Apparatus:

    • A whole-body plethysmograph chamber to house the unrestrained animal.[8]

    • An ultrasonic nebulizer to generate the citric acid aerosol (e.g., 0.4 M citric acid in saline).[7][10]

    • A microphone and pressure transducer to record cough sounds and associated sharp pressure changes.[8]

    • Data acquisition and analysis software.[8]

  • Procedure:

    • Acclimatization: Animals are acclimated to the laboratory conditions and the plethysmograph chamber to reduce stress-induced variability.[7][8]

    • Compound Administration: Levocloperastine, vehicle control, or a comparator drug is administered, typically orally (p.o.), at a predetermined time (e.g., 30-60 minutes) before the challenge.[7][8]

    • Cough Induction: The animal is placed in the chamber and exposed to the citric acid aerosol for a fixed duration (e.g., 3-7 minutes).[7][10]

    • Data Recording and Analysis: Coughs are counted during the exposure and a subsequent observation period.[7][8] Coughs are identified by their characteristic sound and pressure signature. The total number of coughs is counted, and the percentage of cough inhibition relative to the vehicle-treated group is calculated. This allows for the determination of a dose-response relationship and the ED50 value.[8]

G

Typical workflow for preclinical antitussive testing.

Safety and Tolerability Profile

A key advantage of Levocloperastine highlighted in preclinical and clinical data is its superior safety and tolerability profile compared to its racemate and opioid-based antitussives.[3][6]

  • Central Nervous System (CNS) Effects: The high selectivity of Levocloperastine for the bulbar cough center avoids the adverse central effects commonly associated with other agents.[1] In comparative clinical trials, drowsiness was reported in 17.8% of patients treated with DL-cloperastine, while no instances were reported for Levocloperastine.[3]

  • Anticholinergic Effects: Side effects such as dry mouth have been reported with DL-cloperastine but not as a significant event with Levocloperastine.[12]

  • Gastrointestinal Effects: Mild and transient nausea was the only adverse event reported with a low incidence in some trials for Levocloperastine.[6][12]

Table 3: Comparative Side Effect Profile
Adverse EventLevocloperastineDL-CloperastineReference
Drowsiness0%17.8%[3]
Dry MouthNot reported as significantReported[3][12]
NauseaMild and transientReported[3][12]

Conclusion

Preclinical data provides a strong foundation for the clinical use of Levocloperastine as an effective and safe antitussive agent. Its dual mechanism of action, targeting both central and peripheral cough pathways, results in efficacy comparable to codeine in validated animal models.[1][5] The detailed experimental protocols, particularly the citric acid-induced cough model in guinea pigs, have consistently validated its activity.[7][8] Furthermore, its unique pharmacological profile, which spares it from the sedative and anticholinergic side effects of its racemate and the adverse effects of opioid antitussives, positions Levocloperastine as a valuable therapeutic alternative in the management of cough.[3][6]

// Invisible edges for layout edge [style=invis]; C1 -> P1; }

Logical relationship of Levocloperastine's core attributes.

References

An In-depth Technical Guide to the Metabolism and Metabolites of Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-opioid antitussive agent. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a detailed overview of the current knowledge on the metabolism and metabolites of levocloperastine hydrochloride. Levocloperastine undergoes extensive first-pass metabolism, primarily in the liver, with the resulting metabolites being excreted mainly through the feces. While specific metabolites of levocloperastine have not been fully elucidated in publicly available literature, data from its racemic mixture, cloperastine, strongly suggest the involvement of cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C19, in its biotransformation. This guide synthesizes available pharmacokinetic data, outlines a detailed experimental protocol for in vitro metabolism studies, and provides visualizations of the presumed metabolic pathways and experimental workflows to support further research in this area.

Introduction

Levocloperastine is a centrally acting cough suppressant that also exhibits peripheral antihistaminic and mild anticholinergic properties.[1] Its mechanism of action involves the suppression of the cough center in the medulla oblongata.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for drug development and clinical application. This guide focuses on the metabolic aspects of levocloperastine, providing a technical resource for researchers and scientists.

Pharmacokinetics of Levocloperastine

Levocloperastine is orally administered and absorbed from the intestine.[3] It undergoes extensive first-pass metabolism in the liver.[3] The pharmacokinetic behavior of levocloperastine is best described by a two-compartmental model with an absorption phase.[3]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for levocloperastine based on available data from animal and human studies.

ParameterValueSpeciesAdministration RouteCitation
Time to Peak Plasma Concentration (Tmax) 90 - 120 minutesRat, DogOral[3]
2 - 4 hoursHumanOral[3]
Oral Bioavailability >40% (based on unmodified drug)AnimalOral vs. IV[3]
Volume of Distribution (Vd) 80 L/kgAnimalIntravenous[3]
150 L/kgAnimalOral[3]
Protein Binding >97%In vitro---[3]
Elimination Half-life (t½) Distribution t½: 0.80 hoursHumanOral[3]
Elimination t½: 1.68 hoursHumanOral[3]
Terminal Elimination t½: 6.58 hoursHumanOral[3]
Excretion ~ two-thirds in feces (as metabolites)AnimalOral[3]
~ one-third in urine (as metabolites)AnimalOral[3]

Metabolism of Levocloperastine

The primary site of levocloperastine metabolism is the liver, with some metabolic activity also occurring in the kidneys.[4] While specific metabolic pathways for levocloperastine are not extensively detailed in the literature, information on its racemic form, cloperastine, provides significant insights.

Presumed Metabolic Pathways

The metabolism of cloperastine is primarily mediated by the cytochrome P450 (CYP) enzyme system. The main isoenzyme involved is CYP2D6, which is responsible for the formation of the principal metabolite, desmethyl cloperastine. Other CYP isoenzymes, such as CYP3A4 and CYP2C19, also contribute to its metabolism to a lesser extent. Given that levocloperastine is the S-enantiomer of cloperastine, it is highly probable that it follows a similar metabolic fate.

The primary metabolic reaction is likely the N-demethylation of the piperidine (B6355638) ring, leading to the formation of levodesmethylcloperastine. Further metabolism may involve hydroxylation of the aromatic rings, followed by conjugation reactions (e.g., glucuronidation) to form more water-soluble metabolites that can be readily excreted.

G Levocloperastine Levocloperastine PhaseI Phase I Metabolism (Oxidation) Levocloperastine->PhaseI CYP2D6 (major) CYP3A4, CYP2C19 (minor) N_demethylation N-demethylation PhaseI->N_demethylation Hydroxylation Aromatic Hydroxylation PhaseI->Hydroxylation PhaseII Phase II Metabolism (Conjugation) N_demethylation->PhaseII Hydroxylation->PhaseII Glucuronidation Glucuronidation PhaseII->Glucuronidation Excretion Excretion (Feces and Urine) Glucuronidation->Excretion

Presumed Metabolic Pathway of Levocloperastine.

Experimental Protocols for In Vitro Metabolism Studies

The following section details a representative experimental protocol for investigating the in vitro metabolism of levocloperastine using human liver microsomes. This protocol is based on established methodologies for studying drug metabolism.

Objective

To identify the metabolites of levocloperastine and characterize the cytochrome P450 enzymes involved in its metabolism using human liver microsomes.

Materials

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions: - Levocloperastine - NADPH regenerating system - Internal Standard Incubation_Mix Prepare Incubation Mixture: - Microsomes - Buffer - Levocloperastine Prep_Solutions->Incubation_Mix Prep_Microsomes Thaw Human Liver Microsomes Prep_Microsomes->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Start_Reaction Initiate Reaction with NADPH Pre_incubation->Start_Reaction Incubate Incubate at 37°C with shaking Start_Reaction->Incubate Stop_Reaction Terminate Reaction with cold Acetonitrile Incubate->Stop_Reaction Centrifuge Centrifuge to precipitate protein Stop_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis: - Metabolite Identification - Reaction Phenotyping LCMS->Data_Analysis

Experimental Workflow for In Vitro Metabolism Study.
Detailed Procedure

4.4.1. Incubation with Human Liver Microsomes

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and levocloperastine (final concentration, e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

4.4.2. Reaction Phenotyping with Recombinant CYP Enzymes

  • Incubate levocloperastine (e.g., 1 µM) with individual recombinant human CYP enzymes (e.g., 25 pmol/mL) in the presence of the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).

  • Terminate the reaction and process the samples as described in section 4.4.1.

  • Analyze the samples by LC-MS/MS to determine the rate of levocloperastine depletion or metabolite formation for each CYP isozyme.

4.4.3. Reaction Phenotyping with Selective CYP Inhibitors

  • Pre-incubate pooled human liver microsomes with a selective inhibitor for each major CYP isozyme for a specified time (e.g., 15 minutes) at 37°C.

  • Add levocloperastine to the mixture and initiate the reaction with the NADPH regenerating system.

  • Incubate, terminate, and process the samples as described in section 4.4.1.

  • Analyze the samples by LC-MS/MS and compare the rate of levocloperastine metabolism in the presence and absence of each inhibitor to determine the contribution of each CYP isozyme.

Analytical Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred analytical technique for metabolite identification and quantification.

  • Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Full scan and product ion scan modes are employed for metabolite identification. Multiple reaction monitoring (MRM) is used for the quantification of levocloperastine and its metabolites.

Identified Metabolites

As of the latest literature review, specific structures of levocloperastine metabolites have not been definitively published. However, based on the metabolism of the racemic cloperastine, the primary metabolite is expected to be levodesmethylcloperastine . Other potential metabolites could include hydroxylated derivatives of levocloperastine and levodesmethylcloperastine, as well as their glucuronide conjugates. Further research involving high-resolution mass spectrometry and NMR spectroscopy is required for the definitive structural elucidation of these metabolites.

Conclusion

This compound is extensively metabolized, primarily in the liver, by cytochrome P450 enzymes. While the complete metabolic profile is yet to be fully characterized, evidence from its racemic counterpart suggests that N-demethylation is a key metabolic pathway. The provided pharmacokinetic data and the detailed experimental protocol for in vitro metabolism studies offer a solid foundation for researchers and drug development professionals to further investigate the biotransformation of levocloperastine. A comprehensive understanding of its metabolism will ultimately contribute to its safer and more effective clinical use.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of Levocloperastine Hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is suitable for the quantification of Levocloperastine in pharmaceutical dosage forms and for stability-indicating assays.

Analytical Method Overview

The developed RP-HPLC method separates Levocloperastine from its potential degradation products and formulation excipients on a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, with UV detection being the most common mode of analysis. This method is demonstrated to be simple, accurate, precise, and robust for routine quality control analysis.

Quantitative Data Summary

The following table summarizes the typical chromatographic conditions and system suitability parameters for the HPLC analysis of Levocloperastine.

ParameterRecommended Conditions & Acceptance Criteria
Chromatographic Column ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2][3]
Mobile Phase Phosphate (B84403) buffer (pH 3.5) and Acetonitrile (B52724)/Methanol (50:50 v/v or 60:40 v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C[1][2][3]
UV Detection Wavelength 227 nm or 273 nm[1][2][3]
Retention Time Approximately 5.403 min (Varies with exact conditions)[2][3]
Tailing Factor ≤ 1.5 (A typical value observed is 1.146)[2][3]
Theoretical Plates ≥ 2000 (A typical value observed is 4455)[2][3]
Linearity (Correlation Coefficient, r²) ≥ 0.997[2][3]

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Example: Phosphate buffer pH 3.5 and Acetonitrile in 50:50 ratio)

  • Buffer Preparation: Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to the desired molarity.

  • Adjust the pH to 3.5 using an appropriate acid (e.g., phosphoric acid).

  • Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3.1.2. Standard Solution Preparation

  • Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Dilute to the final desired concentration with the mobile phase.

3.1.3. Sample Solution Preparation (from a suspension dosage form)

  • Take a representative sample of the this compound suspension.

  • Accurately transfer the sample into a volumetric flask.

  • Add a suitable volume of the mobile phase and sonicate to ensure complete dissolution of the active ingredient.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Method Validation

For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.997 is generally considered acceptable.[2][3]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow```dot

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E Inject Blank, Standard, and Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Calculate Analyte Concentration G->H I Report Results H->I

Caption: Logical relationship of components in an HPLC system.

References

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantitative Estimation of Levocloperastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a validated RP-HPLC method for the accurate quantification of Levocloperastine in pharmaceutical preparations. Levocloperastine is an antitussive agent, and its precise estimation is crucial for quality control and formulation development. The method detailed herein is robust, specific, and accurate, adhering to the guidelines of the International Council for Harmonisation (ICH).

Chromatographic Conditions

A summary of established RP-HPLC methods for Levocloperastine analysis is presented in Table 1, offering a selection of optimized conditions.

Table 1: Summary of Reported RP-HPLC Methods for Levocloperastine Fendizoate

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm), Hypersil BDS[1]ODS C18 (250 mm x 4.6 mm, 5 µm)Symmetry C18 (250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Buffer (pH 6.5, 10mM): Acetonitrile (B52724) (50:50, v/v)[1][2]Phosphate (B84403) buffer (pH 3.5): Methanol (60:40, v/v)Buffer (pH 3.5): Acetonitrile (50:50, v/v)[2][3]
Flow Rate 1.0 mL/min[1][2]Not Specified1.0 mL/min[2][3]
Detection Wavelength 227 nm[1][2]273 nm273 nm[2][3]
Injection Volume 20 µL[1][2]Not SpecifiedNot Specified
Temperature Ambient[1][2]Not Specified30 °C[2][3]
Run Time Within 10 minutes[1][2]Retention time for Levocloperastine: 3.173 minRetention time of Levocloperastine was found to be 5.403 min[3]

Experimental Protocols

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Levocloperastine Fendizoate reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Purified water.

Preparation of Solutions

Buffer Preparation (pH 6.5, 10mM): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to achieve a 10mM solution. Adjust the pH to 6.5 using dilute sodium hydroxide (B78521) or phosphoric acid.[2]

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[2]

Degassing: Degas the mobile phase using sonication or vacuum filtration before use.[2]

Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Levocloperastine Fendizoate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[2]

Sample Preparation: Dilute the sample containing Levocloperastine with the mobile phase to achieve a theoretical concentration within the calibration range.[2]

Chromatographic Analysis

Set up the HPLC system with the chromatographic conditions outlined in Table 1 (Method 1 is recommended as a starting point). Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

Method Validation

The analytical method should be validated according to ICH guidelines. The key validation parameters are detailed below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Number of Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples, placebo, and the drug substance to ensure no interference at the retention time of Levocloperastine.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

Table 3: Linearity Data

ParameterResult
Linearity Range 50% to 150% of the expected concentration
Correlation Coefficient (r²) > 0.999[1][4]
Precision

The precision of the method is verified by repeatability and intermediate precision.

Table 4: Precision Data

ParameterAcceptance Criteria
Repeatability (Intra-day precision) RSD < 2.0%[1][4]
Intermediate Precision (Inter-day precision) RSD < 2.0%[1][4]
Accuracy

Accuracy is determined by the standard addition method, where known amounts of the standard drug are added to a pre-analyzed sample solution.

Table 5: Accuracy (Recovery) Data

Spiking LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
%RSD < 2.0%[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualizations

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup MobilePhase->SystemSetup StandardSol Standard Solution Preparation Injection Injection of Samples StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection SystemSetup->Injection DataAcq Data Acquisition Injection->DataAcq CalibCurve Calibration Curve Construction DataAcq->CalibCurve Quantification Quantification of Levocloperastine CalibCurve->Quantification

Caption: Experimental Workflow for RP-HPLC Analysis.

Validation_Parameters cluster_params Validation Parameters Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Logical Relationship of Validation Parameters.

References

Application Notes and Protocols for Levocloperastine Testing in a Citric Acid-Induced Cough Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a primary defense mechanism of the respiratory system. However, a persistent and non-productive cough can be a debilitating symptom of various respiratory conditions. The development of effective antitussive drugs requires robust and reproducible preclinical models to evaluate their efficacy. The citric acid-induced cough model is a widely accepted and validated method for assessing the potential of antitussive agents. Inhalation of citric acid aerosol acts as a tussive stimulus, triggering the cough reflex by activating sensory nerve endings in the airways.

Levocloperastine is an antitussive agent with a dual mechanism of action, targeting both the central nervous system and peripheral airways.[1][2] It has demonstrated significant efficacy in reducing cough frequency and intensity, with a favorable safety profile compared to other antitussives like codeine.[3][4] These application notes provide detailed protocols for utilizing the citric acid-induced cough model in guinea pigs to test the antitussive properties of Levocloperastine.

Signaling Pathways and Mechanism of Action

The cough reflex is a complex neurological process involving both peripheral and central pathways. In the citric acid-induced cough model, the key signaling cascade is as follows:

  • Stimulation: Inhaled citric acid activates sensory C-fibers in the airway epithelium.[5][6]

  • Afferent Pathway: The sensory information is transmitted via the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem.[5][6]

  • Central Processing: The NTS processes the signal and communicates with other brainstem nuclei to generate the cough motor pattern.

  • Efferent Pathway: Motor commands are sent via the phrenic and spinal motor nerves to the respiratory muscles, resulting in the forceful expulsion of air that constitutes a cough.

Levocloperastine exerts its antitussive effect through a dual mechanism of action:

  • Central Action: It acts on the bulbar cough center in the medulla oblongata, suppressing the cough reflex at its origin.[1][7]

  • Peripheral Action: It also acts on the cough receptors located in the tracheobronchial tree.[1][8]

This dual action makes Levocloperastine a highly effective agent for the symptomatic treatment of cough.

cluster_peripheral Peripheral Airways cluster_cns Central Nervous System cluster_efferent Efferent Pathway Citric Acid Citric Acid Airway C-Fibers Airway C-Fibers Citric Acid->Airway C-Fibers Stimulates Vagus Nerve Vagus Nerve Airway C-Fibers->Vagus Nerve Transmits Signal NTS Nucleus Tractus Solitarius (NTS) Vagus Nerve->NTS Afferent Signal Levocloperastine_Peripheral Levocloperastine (Peripheral Action) Levocloperastine_Peripheral->Airway C-Fibers Inhibits Cough Center Bulbar Cough Center NTS->Cough Center Respiratory Muscles Respiratory Muscles Cough Center->Respiratory Muscles Efferent Signal Levocloperastine_Central Levocloperastine (Central Action) Levocloperastine_Central->Cough Center Inhibits Cough Cough Respiratory Muscles->Cough Contraction

Diagram 1: Signaling pathway of citric acid-induced cough and Levocloperastine's mechanism of action.

Experimental Protocols

This section provides a detailed methodology for testing the antitussive efficacy of Levocloperastine using the citric acid-induced cough model in guinea pigs.

Materials and Equipment
  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Reagents:

    • Levocloperastine

    • Citric acid (for 0.4 M solution)

    • Vehicle (e.g., sterile saline)

    • Positive control (e.g., Codeine)

  • Equipment:

    • Whole-body plethysmograph chamber

    • Nebulizer (ultrasonic or jet)

    • Microphone and pressure transducer for cough detection

    • Data acquisition and analysis software

Experimental Workflow

acclimatization Animal Acclimatization (1 week) grouping Random Grouping of Animals (Vehicle, Levocloperastine, Positive Control) acclimatization->grouping drug_admin Drug Administration (p.o. or i.p.) grouping->drug_admin pretreatment Pre-treatment Period (30-60 min) drug_admin->pretreatment placement Placement in Plethysmograph pretreatment->placement acclimatization_chamber Chamber Acclimatization (5-10 min) placement->acclimatization_chamber induction Cough Induction (0.4 M Citric Acid Nebulization, 3-10 min) acclimatization_chamber->induction recording Data Recording (Cough Count & Latency) induction->recording analysis Data Analysis (% Inhibition) recording->analysis

Diagram 2: General experimental workflow for Levocloperastine testing.
Step-by-Step Procedure

  • Animal Acclimatization: Acclimate guinea pigs to the laboratory environment for at least one week before the experiment to minimize stress. Provide free access to food and water.

  • Preparation of Solutions:

    • Prepare a 0.4 M solution of citric acid in sterile distilled water.

    • Prepare the required concentrations of Levocloperastine and the positive control (e.g., Codeine) in the appropriate vehicle.

  • Animal Grouping: Randomly assign animals to different treatment groups: Vehicle control, Levocloperastine (various doses), and Positive control.

  • Drug Administration: Administer the test compounds or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Pre-treatment Period: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

  • Cough Induction and Recording: a. Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber. b. Allow the animal to acclimate to the chamber for 5-10 minutes. c. Nebulize the 0.4 M citric acid solution into the chamber for a fixed period (e.g., 3-10 minutes). d. Record the number of coughs and the latency to the first cough during the exposure period and for a subsequent observation period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated sharp pressure changes detected by the transducer.

  • Data Analysis:

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage of cough inhibition for each treatment group relative to the vehicle-treated control group using the following formula: % Inhibition = [(Mean coughs in Vehicle Group - Mean coughs in Treatment Group) / Mean coughs in Vehicle Group] x 100

Data Presentation

The following tables summarize the expected quantitative data from preclinical studies evaluating the antitussive effects of Levocloperastine compared to a vehicle and a positive control, Codeine.

Table 1: Effect of Levocloperastine on the Number of Citric Acid-Induced Coughs in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% Inhibition
Vehicle-25 ± 2.5-
Levocloperastine1.018 ± 2.128%
Levocloperastine3.010 ± 1.560%
Levocloperastine9.05 ± 1.080%
Codeine3.612.5 ± 1.850%

Note: The data presented in this table are representative and compiled from various preclinical studies.[3]

Table 2: Comparative Efficacy (ED50) of Levocloperastine and Codeine in the Citric Acid-Induced Cough Model

CompoundED50 (mg/kg)
Levocloperastine2.6
Codeine3.6

ED50: The dose that produces 50% of the maximal inhibitory effect. Data from preclinical studies in guinea pigs.[3]

Conclusion

The citric acid-induced cough model in guinea pigs is a robust and reliable method for the preclinical evaluation of antitussive drugs like Levocloperastine. The detailed protocols and expected quantitative outcomes presented in these application notes provide a comprehensive framework for researchers to effectively assess the therapeutic potential of new chemical entities for the treatment of cough. Levocloperastine has consistently demonstrated significant, dose-dependent antitussive activity in this model, with an efficacy comparable to or greater than that of codeine. Its dual mechanism of action and favorable safety profile make it a valuable alternative to currently available antitussive agents.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Levocloperastine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocloperastine is a non-opioid, peripherally and centrally acting antitussive agent.[1] It is the levorotatory isomer of cloperastine (B1201353) and was developed to optimize the therapeutic profile of the racemic mixture.[1] Preclinical and clinical studies have demonstrated its efficacy in reducing cough frequency and intensity, with a favorable safety profile, notably the absence of significant central nervous system side effects like sedation that are common with other antitussives.[1] Levocloperastine exerts its effects through a dual mechanism of action: centrally on the bulbar cough center and peripherally on cough receptors in the tracheobronchial tree.[2][3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of Levocloperastine in established preclinical models of cough.

Mechanism of Action: A Dual Approach

Levocloperastine's antitussive effect stems from its ability to act on both the central and peripheral pathways of the cough reflex.[1]

  • Central Action: It selectively inhibits the bulbar cough center in the medulla oblongata.[5][6] Evidence suggests this is mediated through interactions with sigma-1 (σ1) receptors and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which modulates neuronal excitability in the nucleus tractus solitarius.[6]

  • Peripheral Action: It acts on sensory nerve endings in the airways.[7] This is attributed to its antihistaminic (H1 receptor antagonism) and antiserotonergic properties, which can reduce bronchospasm and sensitivity of cough receptors.[2][5]

Levocloperastine_Mechanism_of_Action cluster_Central Central Nervous System (Bulbar Cough Center) cluster_Peripheral Peripheral Airways NTS Nucleus Tractus Solitarius (NTS) Sigma1 σ1 Receptor Agonism GIRK GIRK Channel Inhibition Cough_Center Cough Center Inhibition Sigma1->Cough_Center GIRK->Cough_Center Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Receptors Tracheobronchial Cough Receptors H1 Histamine H1 Receptor Serotonin_R Serotonin Receptor Peripheral_Effect Reduced Receptor Sensitivity H1->Peripheral_Effect Serotonin_R->Peripheral_Effect Peripheral_Effect->Cough_Suppression Levocloperastine Levocloperastine Levocloperastine->Sigma1 Levocloperastine->GIRK Levocloperastine->H1 Antagonism Levocloperastine->Serotonin_R Antagonism

Proposed signaling pathway for Levocloperastine's antitussive action.

Quantitative Efficacy Data

Preclinical studies in guinea pigs have quantified the antitussive potency of Levocloperastine, often in comparison to codeine. The 50% effective dose (ED50) is a common metric used to express this potency.

Animal Model Tussive Agent Test Compound ED50 (mg/kg) Reference
Guinea PigCitric AcidLevocloperastine2.6[5]
Guinea PigCitric AcidCodeine3.6[5]
Guinea PigAmmonia (B1221849) VapourLevocloperastine2.9[5]
Guinea PigAmmonia VapourCodeine3.1[5]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo antitussive efficacy of Levocloperastine in chemically-induced cough models in guinea pigs.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of Levocloperastine by measuring the reduction in cough frequency induced by a citric acid aerosol challenge. This is a standard method for evaluating centrally and peripherally acting antitussives.[1]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Levocloperastine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Codeine phosphate

  • Citric Acid solution (e.g., 0.3 M in saline)

  • Whole-body plethysmograph

  • Nebulizer/Aerosol generator

  • Oral gavage needles

Experimental Workflow:

Antitussive_Experimental_Workflow Acclimatization 1. Animal Acclimatization (≥ 7 days) Randomization 2. Randomization into Groups (Vehicle, Levocloperastine, Codeine) Acclimatization->Randomization Fasting 3. Fasting (e.g., 12 hours, water ad libitum) Randomization->Fasting Administration 4. Compound Administration (e.g., Oral Gavage) Fasting->Administration Absorption 5. Absorption Period (e.g., 60 minutes) Administration->Absorption Placement 6. Placement in Plethysmograph & Acclimatization (10 min) Absorption->Placement Induction 7. Cough Induction (Citric Acid Aerosol Exposure) Placement->Induction Recording 8. Data Recording (Cough Count, Respiratory Parameters) Induction->Recording Analysis 9. Data Analysis (% Inhibition, ED50 Calculation) Recording->Analysis

General experimental workflow for in vivo antitussive efficacy testing.

Methodology:

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week before the experiment.

    • Fast the guinea pigs overnight (approximately 12-18 hours) before dosing but allow free access to water.

  • Compound Administration:

    • Randomly assign animals to treatment groups (e.g., Vehicle, Levocloperastine at various doses, Positive Control).

    • Administer Levocloperastine (e.g., 1-9 mg/kg) or the vehicle orally (p.o.) using a gavage needle.[5] Administer the positive control (e.g., Codeine, 3-10 mg/kg) similarly.

    • Allow for a 60-minute absorption period post-administration.

  • Cough Induction and Recording:

    • Place each animal individually into a whole-body plethysmograph and allow it to acclimatize for 10 minutes.

    • Expose the animal to an aerosol of citric acid (e.g., 0.3 M) for a fixed period (e.g., 5-10 minutes).

    • Record the characteristic explosive coughing sounds and the associated pressure changes within the plethysmograph for the duration of the exposure and for a short period afterward.

  • Data Analysis:

    • Count the number of coughs for each animal.

    • Calculate the percentage inhibition of the cough reflex for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = ((Mean Coughs in Vehicle Group - Mean Coughs in Treatment Group) / Mean Coughs in Vehicle Group) * 100

    • Determine the ED50 value for Levocloperastine using dose-response curve analysis.

Protocol 2: Ammonia-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of Levocloperastine against a different chemical irritant, ammonia vapor.

Methodology: This protocol follows the same general workflow as the citric acid model, with the primary difference being the tussive agent.

  • Animal Preparation and Compound Administration: Follow steps 1 and 2 from Protocol 1. Doses for Levocloperastine can range from 1-9 mg/kg.[5]

  • Cough Induction and Recording:

    • Place the animal in the plethysmograph.

    • Introduce a controlled concentration of ammonia vapor into the chamber for a set duration.

    • Record the number of coughs as described previously.

  • Data Analysis: Analyze the data as described in step 4 of Protocol 1 to determine the percentage inhibition and the ED50.

Safety and Tolerability Endpoints: In addition to efficacy, in vivo studies should monitor for potential adverse effects.

  • Behavioral Observations: Record any signs of sedation, excitement, or other abnormal behaviors post-administration. Levocloperastine is noted for its lack of sedative effects at therapeutic doses.[8]

  • Cardiovascular and Gastrointestinal Effects: In longer-term or more detailed toxicological studies, parameters like blood pressure, heart rate, and gastrointestinal motility can be assessed.[5] Acute and repeated-dose toxicity studies have found Levocloperastine to be well tolerated in rodents and dogs.[3][4]

The described in vivo protocols provide a robust framework for evaluating the antitussive efficacy of Levocloperastine. The guinea pig cough models, induced by either citric acid or ammonia, are well-established and have demonstrated that Levocloperastine has a potent antitussive effect, comparable to that of codeine, but with an improved safety profile.[2][5] These methodologies are crucial for the preclinical assessment of novel antitussive agents and for elucidating their mechanisms of action.

References

Application Notes and Protocols for Cell-Based Assays of Levocloperastine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine is a non-opioid antitussive agent utilized for the symptomatic treatment of dry cough.[1] Its efficacy stems from a dual mechanism of action, targeting both the central nervous system and the peripheral airways.[2][3] Centrally, it acts on the bulbar cough center in the medulla oblongata, while peripherally, it affects cough receptors in the tracheobronchial tree.[1][2] Key molecular interactions include high-affinity binding to sigma-1 (σ1) receptors and inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] Additionally, Levocloperastine exhibits antihistaminic and anticholinergic properties, which may contribute to its therapeutic effect.[1][5]

Recent studies on its racemic mixture, cloperastine, suggest potential anti-inflammatory activity, specifically through the reduction of pro-inflammatory cytokines like Interleukin-6 (IL-6).[6] This portfolio of biological activities necessitates a range of cell-based assays to fully characterize its pharmacological profile.

These application notes provide detailed protocols for cell-based assays designed to quantify the anti-inflammatory, neuronal signaling, and antihistaminic activities of Levocloperastine hydrochloride, along with a crucial protocol for assessing cell viability to ensure data integrity.

Application Note 1: Assessment of Anti-Inflammatory Activity

Principle

This assay quantifies the anti-inflammatory potential of Levocloperastine by measuring its ability to inhibit the release of the pro-inflammatory cytokine IL-6 from lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammatory responses.[6] Cytokine levels in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: IL-6 Release Assay in LPS-Stimulated RAW 264.7 Cells
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 2 x 10^5 cells/well into a 24-well plate and allow them to adhere for 18-24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

    • Aspirate the old medium from the cells and replace it with fresh medium containing the various concentrations of Levocloperastine. Include a "vehicle control" group with the same final concentration of the solvent.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the "unstimulated control" group.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.

    • Quantify the concentration of IL-6 in the supernatant using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-6 release for each Levocloperastine concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of IL-6 release is inhibited).

Data Presentation

Table 1: Illustrative Anti-inflammatory Activity of Levocloperastine

Levocloperastine HCl (µM) Mean IL-6 Concentration (pg/mL) % Inhibition of IL-6 Release
0 (Unstimulated) 50 N/A
0 (LPS + Vehicle) 2500 0%
1 2125 15%
10 1400 44%
50 750 70%
100 400 84%
IC50 (µM) ~15

Note: Data are illustrative and serve as an example for data presentation.

Visualizations

G cluster_workflow Workflow: Anti-Inflammatory Assay culture Seed RAW 264.7 Cells (2x10^5 cells/well) adhere Incubate 24h for Adherence culture->adhere pretreat Pre-treat with Levocloperastine (1-2h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_stim Incubate 24h stimulate->incubate_stim collect Collect Supernatant incubate_stim->collect elisa Quantify IL-6 via ELISA collect->elisa analyze Calculate % Inhibition and IC50 elisa->analyze

Caption: Experimental workflow for the cell-based anti-inflammatory assay.

G cluster_pathway Simplified Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus IL6_Gene IL-6 Gene Transcription Nucleus->IL6_Gene IL6_Release IL-6 Release IL6_Gene->IL6_Release Levo Levocloperastine Levo->NFkB Inhibits

Caption: Proposed pathway for Levocloperastine's anti-inflammatory effect.

Application Note 2: Investigation of Neuronal Signaling Mechanisms

Principle

Levocloperastine's central antitussive effect is attributed to its interaction with at least two key molecular targets: the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] The following protocols describe assays to quantify these interactions. A competitive binding assay is used to determine affinity for the σ1 receptor, while a fluorescence-based ion flux assay is used to measure the inhibition of GIRK channel activity.

Experimental Protocol 1: Sigma-1 (σ1) Receptor Competitive Binding Assay
  • Cell & Membrane Preparation:

    • Use a cell line stably overexpressing the human σ1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Prepare cell membrane fractions by homogenizing cells in a buffered solution, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and serial dilutions of this compound.

    • Include "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of an unlabeled σ1 ligand like haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding for each Levocloperastine concentration.

    • Plot the percentage of specific binding against the log of Levocloperastine concentration and use non-linear regression to calculate the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: GIRK Channel Thallium Flux Assay
  • Cell Culture:

    • Use a cell line stably co-expressing GIRK channel subunits (e.g., GIRK1/2) and a relevant G-protein coupled receptor (GPCR) that activates them (e.g., a muscarinic acetylcholine (B1216132) receptor).

    • Seed cells into a black, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's protocol.

  • Compound Treatment and Channel Activation:

    • Place the plate into a fluorescence plate reader equipped with injectors.

    • Add serial dilutions of this compound to the wells and incubate for a short period.

    • Initiate the reading and inject a solution containing the GPCR agonist (to activate the GIRK channels) and thallium sulfate.

  • Fluorescence Measurement:

    • Measure the change in fluorescence over time. Thallium influx through open GIRK channels will cause an increase in the fluorescence signal.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percentage inhibition of the thallium flux for each Levocloperastine concentration relative to the agonist-stimulated control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation

Table 2: Neuronal Target Activity of Cloperastine/Levocloperastine

Assay Target Parameter Value Reference
Competitive Binding Sigma-1 (σ1) Receptor Ki 20 nM* [4]
Thallium Flux Assay GIRK Channels IC50 Illustrative: 150 nM

Value reported for Cloperastine, the racemic mixture containing Levocloperastine.[4]

Visualization

G cluster_pathway Proposed Central Antitussive Mechanism Levo Levocloperastine Sigma1 σ1 Receptor Levo->Sigma1 Agonist GIRK GIRK Channel Levo->GIRK Inhibitor NeuronalExcitability Decreased Neuronal Excitability Sigma1->NeuronalExcitability GIRK->NeuronalExcitability Modulates CoughSuppression Cough Suppression NeuronalExcitability->CoughSuppression

Caption: Levocloperastine's proposed interactions in the bulbar cough center.

Application Note 3: Assessment of Antihistaminic Activity

Principle

Levocloperastine possesses antihistamine properties, likely through antagonism of the Histamine (B1213489) H1 receptor (H1R).[5][7] Activation of H1R, a Gq-coupled GPCR, leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of Levocloperastine to inhibit histamine-induced calcium flux in cells expressing H1R.

Experimental Protocol: Calcium Flux Assay
  • Cell Culture:

    • Use a cell line stably expressing the human H1 receptor, such as CHO-H1 or HEK-H1 cells.

    • Seed cells into a black, clear-bottom 96-well plate and allow them to form a monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Cal-520 AM) in a probenecid-containing buffer, according to the manufacturer's protocol. Incubate for 45-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Treatment and Stimulation:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add serial dilutions of Levocloperastine (or a known H1R antagonist like diphenhydramine (B27) as a positive control) to the wells. Incubate for 10-20 minutes.

    • Establish a baseline fluorescence reading.

    • Inject a solution of histamine at a concentration known to elicit a sub-maximal response (e.g., EC80).

  • Fluorescence Measurement:

    • Immediately measure the change in fluorescence intensity over time (typically 1-2 minutes). The histamine-induced activation of H1R will cause a rapid increase in fluorescence as intracellular calcium levels rise.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Determine the percentage inhibition of the histamine-induced calcium flux for each Levocloperastine concentration relative to the histamine-only control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation

Table 3: Illustrative Antihistaminic Activity of Levocloperastine

Compound Target Parameter Illustrative Value
Levocloperastine HCl Histamine H1 Receptor IC50 (Calcium Flux) 250 nM
Diphenhydramine Histamine H1 Receptor IC50 (Calcium Flux) 50 nM

Note: Data are illustrative and serve as an example for data presentation.

Visualization

G cluster_workflow Workflow: Calcium Flux Assay culture Seed CHO-H1 or HEK-H1 Cells dye_load Load with Calcium Sensitive Dye (e.g., Fluo-4) culture->dye_load wash Wash to Remove Excess Dye dye_load->wash pretreat Pre-treat with Levocloperastine wash->pretreat stimulate Stimulate with Histamine & Read Fluorescence pretreat->stimulate analyze Calculate % Inhibition and IC50 stimulate->analyze

Caption: Experimental workflow for the H1 receptor calcium flux assay.

Control Protocol: Cell Viability Assessment

Principle

It is critical to ensure that the observed effects in the above assays are due to specific pharmacological activity and not a result of cytotoxicity. A cell viability assay should be run in parallel with the functional assays, using the same cell line, compound concentrations, and incubation times. The ATP-based luminescence assay is a highly sensitive method for determining the number of viable cells based on the principle that ATP is a key marker of metabolically active cells.

Experimental Protocol: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
  • Cell Plating and Treatment:

    • Plate and treat cells with this compound exactly as described for the primary functional assay (e.g., the IL-6 release assay). Use an opaque-walled plate suitable for luminescence readings.

  • Assay Procedure:

    • After the full incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control wells.

    • A significant decrease in cell viability at active concentrations would indicate that the results of the functional assay may be confounded by toxicity.

References

Formulation of Levocloperastine for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437) is a non-opioid, peripherally and centrally acting antitussive agent. For researchers conducting preclinical evaluations, appropriate formulation is critical to ensure accurate and reproducible results in efficacy and pharmacokinetic studies. Levocloperastine is most commonly available as levocloperastine fendizoate, a salt that is practically insoluble in water, necessitating specific formulation strategies. This document provides detailed application notes and protocols for the formulation of levocloperastine for preclinical research, focusing on an oral suspension of the fendizoate salt.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of levocloperastine and its salts is fundamental to formulation development. Levocloperastine fendizoate's low aqueous solubility presents a significant challenge.

Table 1: Physicochemical Properties of Levocloperastine Salts

PropertyLevocloperastine FendizoateLevocloperastine Hydrochloride
Molecular Formula C40H38ClNO5[1]C20H25Cl2NO[2]
Molecular Weight 648.2 g/mol [1]366.32 g/mol [2]
Appearance White to Off-White Solid-
Melting Point 185-187°C-

Table 2: Solubility of Levocloperastine Salts

SaltVehicleSolubility
Levocloperastine Fendizoate Water< 0.1 mg/mL (practically insoluble)[3][4][5][6]
DMSO≥ 30 mg/mL
This compound MethanolSoluble[2]
DMSOSoluble[2]

Formulation Protocol: Levocloperastine Fendizoate Oral Suspension

Given the poor water solubility of levocloperastine fendizoate, an oral suspension is a suitable formulation for preclinical studies. The following protocol is adapted from a patented formulation for a stable oral pharmaceutical suspension.

Table 3: Composition of Levocloperastine Fendizoate Oral Suspension

ComponentConcentration (% w/v)Purpose
Levocloperastine Fendizoate0.71Active Pharmaceutical Ingredient
Xanthan Gum0.25 - 0.36Suspending Agent
Polyoxyethyl Stearate (B1226849)0.25Surfactant/Wetting Agent
Xylitol (B92547)32.0Sweetener
Methyl Paraben0.1Preservative
Propyl Paraben0.05Preservative
Flavoring Agent (e.g., Banana)q.s.Palatability
Deionized Waterq.s. to 100%Vehicle
Protocol for Preparation of Oral Suspension (100 mL)
  • Preparation of the Vehicle:

    • In a suitable vessel, dissolve methyl paraben (0.1 g) and propyl paraben (0.05 g) in approximately 70 mL of deionized water with heating.

    • While maintaining heat, add xylitol (32.0 g) and polyoxyethyl stearate (0.25 g) and stir until a clear solution is obtained.

    • In a separate container, disperse xanthan gum (0.36 g) in a small amount of the heated solution to form a slurry.

    • Slowly add the xanthan gum slurry to the main solution with continuous stirring until fully hydrated and the solution becomes viscous.

    • Allow the vehicle to cool to room temperature.

  • Incorporation of Levocloperastine Fendizoate:

    • Levocloperastine fendizoate with a particle size distribution (D90) of less than 100 µm is recommended for improved dissolution and stability.[4]

    • Gradually add levocloperastine fendizoate (0.71 g) to the prepared vehicle while stirring continuously to ensure a uniform dispersion.

  • Final Steps:

    • Add the desired flavoring agent.

    • Adjust the final volume to 100 mL with deionized water.

    • Homogenize the suspension using a suitable mixer to ensure uniformity.

    • Store in a well-closed, light-resistant container.

Experimental Protocols

In Vivo Antitussive Efficacy: Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Workflow for Citric Acid-Induced Cough Model

G cluster_prep Preparation cluster_dosing Dosing cluster_induction Cough Induction & Measurement cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Animal Grouping (Vehicle, Levocloperastine, Positive Control) acclimatization->grouping administration Oral Administration of Formulation grouping->administration formulation Formulation Preparation formulation->administration exposure Citric Acid Aerosol Exposure administration->exposure Pre-treatment Period measurement Cough Quantification exposure->measurement analysis Statistical Analysis of Cough Parameters measurement->analysis

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Protocol:

  • Animals: Male Hartley guinea pigs (300-400 g) are commonly used.

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, levocloperastine at various doses, positive control like codeine).

  • Drug Administration: Administer the levocloperastine formulation or controls orally (p.o.) via gavage. A pre-treatment time of 30-60 minutes is typical.

  • Cough Induction: Place each animal individually in a whole-body plethysmography chamber and expose them to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration (e.g., 10 minutes).

  • Quantification: Record the number of coughs during the exposure period.

  • Data Analysis: Compare the number of coughs in the levocloperastine-treated groups to the vehicle control group to determine the percent inhibition of cough.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the formulated levocloperastine.

Workflow for a Preclinical Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Analysis animal_prep Animal Preparation (e.g., Cannulation) dosing Oral Administration of Formulation animal_prep->dosing formulation_prep Formulation Preparation formulation_prep->dosing sampling Serial Blood Sampling dosing->sampling sample_processing Plasma/Serum Isolation sampling->sample_processing bioanalysis LC-MS/MS or HPLC Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: General workflow for a preclinical pharmacokinetic study.

Protocol:

  • Animals: Use appropriate animal models (e.g., rats, dogs) with cannulated vessels for ease of blood collection.

  • Dosing: Administer a single oral dose of the levocloperastine formulation.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of levocloperastine in plasma samples using a validated analytical method such as LC-MS/MS or HPLC.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Quality Control and Stability

Ensuring the quality and stability of the preclinical formulation is paramount.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is required to determine the concentration and purity of levocloperastine in the formulation.

Table 4: Example HPLC Method Parameters for Levocloperastine Fendizoate

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 3.5 or 6.5) : Acetonitrile (e.g., 50:50 or 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 227 nm or 273 nm
Temperature Ambient or 30°C
Stability Testing Protocol

Preclinical formulations should be tested for stability under the intended storage and use conditions.

  • Short-Term Stability: Assess the stability of the formulation at room temperature over the anticipated duration of an experiment (e.g., 24-48 hours).

  • Long-Term Stability: For longer studies, evaluate the formulation's stability under refrigerated (2-8°C) and room temperature conditions over several weeks or months.

  • Analysis: At each time point, analyze the samples for the concentration of levocloperastine and the presence of any degradation products using the validated HPLC method. A decrease in potency of more than 10% is often considered unacceptable.

Signaling Pathway of Levocloperastine

Levocloperastine exerts its antitussive effect through a dual mechanism, acting both centrally and peripherally.

Proposed Signaling Pathway for Levocloperastine's Antitussive Action

G cluster_central Central Nervous System (Bulbar Cough Center) cluster_peripheral Peripheral Airways cluster_outcome levo_central Levocloperastine sigma1 Sigma-1 (σ1) Receptor levo_central->sigma1 Agonism girk GIRK Channels levo_central->girk Inhibition neuronal_excitability Decreased Neuronal Excitability sigma1->neuronal_excitability Modulation girk->neuronal_excitability Modulation cough_center Inhibition of Cough Center neuronal_excitability->cough_center afferent_signals Reduced Afferent Signals to CNS antitussive_effect Antitussive Effect cough_center->antitussive_effect levo_peripheral Levocloperastine h1_receptor Histamine H1 Receptor levo_peripheral->h1_receptor Antagonism cough_receptors Cough Receptors h1_receptor->cough_receptors Reduced Stimulation cough_receptors->afferent_signals afferent_signals->antitussive_effect

Caption: Dual central and peripheral mechanism of action of levocloperastine.

References

Chiral Separation of Cloperastine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine (B1201353), an antitussive agent, possesses a chiral center, leading to the existence of two enantiomers, (R)- and (S)-cloperastine. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control. This document provides detailed application notes and protocols for the chiral separation of cloperastine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies are based on the use of various chiral stationary phases (CSPs) and optimized mobile phases to achieve efficient enantioseparation.

Introduction

The stereochemistry of a drug can have a profound impact on its therapeutic efficacy and safety. In the case of cloperastine, the L-enantiomer (levocloperastine) is reported to possess better antitussive activity.[1] Therefore, robust analytical methods are required to resolve and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for the enantioseparation of chiral drugs due to its high efficiency, and reproducibility.[2][3][4] This application note details various validated HPLC methods for the chiral separation of cloperastine enantiomers, providing a comprehensive guide for researchers in the field.

Data Presentation: HPLC Methods for Chiral Separation of Cloperastine

Several HPLC methods have been successfully developed for the enantioseparation of cloperastine. The key chromatographic parameters from various studies are summarized in the table below for easy comparison.

Parameter Method 1 Method 2 Method 3 Method 4
Chiral Stationary Phase (CSP) Chiralcel OD-HChiralpak IAChiralpak IDCHIRAL-AGP
Column Dimensions Not SpecifiedNot SpecifiedNot Specified100 x 4.0 mm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (98:2:0.1, v/v/v)[1][5]Acetonitrile:Water:Ammonium Hydroxide (80:20:0.1, v/v/v)[6][7]Acetonitrile:Water:Ammonia solution (90:10:0.1, v/v/v)[8]3% 2-Propanol and 5 mM DMOA in 10 mM Sodium Phosphate Buffer, pH 7.0[9]
Flow Rate Not Specified0.6 mL/min[6][7]Not Specified0.9 mL/min[9]
Detection Wavelength 254 nm[1][5]Mass Spectrometry (MS)[6][7]Not Specified225 nm[9]
Application Determination of spectrometric purity[1][5]Quantification in rat plasma for pharmacokinetic studies[6][7]Chiral separation of antihistamine drugs[8]General chiral separation

Experimental Protocols

This section provides a detailed protocol for a representative HPLC method for the chiral separation of cloperastine enantiomers based on the literature.[6][7]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Chiral Column: Chiralpak IA.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium Hydroxide (analytical grade)

    • Cloperastine reference standard (racemic and individual enantiomers, if available)

    • Internal Standard (e.g., Carbinoxamine)[6][7]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of racemic cloperastine in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.

    • Sample Solution (for plasma analysis): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix. The final extract should be reconstituted in the mobile phase.

Chromatographic Conditions
  • Column: Chiralpak IA

  • Mobile Phase: Acetonitrile:Water:Ammonium Hydroxide (80:20:0.1, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization source is recommended for high sensitivity and selectivity, especially for biological samples.[6][7] If a UV detector is used, a wavelength of 225 nm or 254 nm can be employed.[1][9]

Procedure
  • System Preparation:

    • Install the Chiralpak IA column in the HPLC system.

    • Purge the system with the mobile phase for at least 30 minutes to ensure a stable baseline.

  • System Suitability Test (SST):

    • Inject the standard solution containing both enantiomers and the internal standard.

    • Verify the system suitability parameters, including resolution between the enantiomer peaks (Rs > 1.5), tailing factor (T ≤ 1.5), and theoretical plates (N).

  • Calibration:

    • Inject the series of working standard solutions to construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Identify and quantify the cloperastine enantiomers based on their retention times and the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of cloperastine enantiomers by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Solution Preparation HPLC HPLC System with Chiral Column Standard->HPLC Sample Sample Solution Preparation (e.g., Plasma Extraction) Sample->HPLC Detection Detection (UV or MS) HPLC->Detection MobilePhase Mobile Phase Preparation MobilePhase->HPLC Quantification Quantification and Data Processing Detection->Quantification

Caption: Experimental workflow for chiral HPLC analysis of cloperastine.

Key Parameters in Chiral Separation

The success of the chiral separation is dependent on several key parameters, as depicted in the diagram below.

G center Chiral Separation (Resolution) CSP Chiral Stationary Phase (CSP) center->CSP Primary Factor MobilePhase Mobile Phase Composition center->MobilePhase Selectivity FlowRate Flow Rate center->FlowRate Efficiency Temperature Column Temperature center->Temperature Thermodynamics Additive Mobile Phase Additive MobilePhase->Additive Improves Peak Shape

Caption: Key parameters influencing the chiral separation of cloperastine.

References

Application Notes and Protocols for Stability-Indicating Assay of Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-narcotic antitussive agent.[1] It acts centrally on the cough center and also possesses peripheral antihistaminic and antispasmodic properties. To ensure the quality, safety, and efficacy of pharmaceutical formulations containing Levocloperastine hydrochloride, a stability-indicating assay method is crucial. This method is designed to quantify the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling.

Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[2][3] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][4]

This document provides detailed application notes and protocols for a stability-indicating assay of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Section 1: High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and the separation of its degradation products.

Chromatographic Conditions

A common approach for the analysis of Levocloperastine is a reversed-phase HPLC (RP-HPLC) method.[4]

ParameterRecommended Conditions
Column ODS C18 (250 mm x 4.6 mm, 5 µm particle size)[3][4]
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)[3]
Flow Rate 1.0 mL/min[4]
Detection UV at 273 nm[3]
Injection Volume 20 µL
Temperature Ambient
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to assess the stability of the drug substance under various stress conditions.[2]

1.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]

1.2.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[2]

  • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[2]

  • After the specified time, cool the solution to room temperature.[2]

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.[2]

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[2]

1.2.3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[2]

  • Keep the mixture at room temperature for a specified period.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.[2]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[2] Levocloperastine has shown significant degradation in alkaline conditions.[3][4]

1.2.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[2]

  • Keep the solution at room temperature for 24 hours.[2]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[2]

1.2.5. Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[2]

  • After exposure, dissolve the solid in a suitable solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase for HPLC analysis.[2]

1.2.6. Photolytic Degradation

  • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for a specified duration.[2]

  • Simultaneously, keep a control sample in the dark.[2]

  • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[2]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4]

Validation ParameterTypical Acceptance Criteria
Specificity The peak for Levocloperastine should be pure and free from interference from degradants, impurities, or excipients.[4]
Linearity Correlation coefficient (r²) > 0.999 for a range of concentrations (e.g., 20-80 µg/mL).[3]
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. A reported LOD for Levocloperastine is 0.146 µg/mL.[4]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. A reported LOQ for Levocloperastine is 0.444 µg/mL.[4]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate).[4]
Data Presentation: Summary of Forced Degradation Studies

The results of the forced degradation studies should be summarized to show the extent of degradation under each stress condition.

Stress ConditionReagent/ConditionDuration% Degradation of LevocloperastineNumber of Degradation Products
Acid Hydrolysis 0.1 N HCl24 hoursData to be generatedData to be generated
Base Hydrolysis 0.1 N NaOH24 hoursData to be generated (expected to be significant)Data to be generated
Oxidative Degradation 3% H₂O₂24 hoursData to be generatedData to be generated
Thermal Degradation 80°C (solid state)48 hoursData to be generatedData to be generated
Photolytic Degradation UV light (254 nm)VariableData to be generatedData to be generated

Note: Specific quantitative degradation data for this compound was not available in the searched literature. The table serves as a template for presenting experimental results.

Section 2: High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simpler and faster alternative for the separation and quantification of this compound and its degradation products.

Chromatographic Conditions
ParameterRecommended Conditions
Stationary Phase Pre-coated silica (B1680970) gel 60 F254 plates[5]
Mobile Phase Toluene : Ethanol : Acetone : Ammonia (3:3:3:1, by volume)[5]
Application 10 µL of sample applied as 3 mm bands
Development Ascending development in a pre-saturated chamber
Detection Densitometric scanning at a suitable wavelength
Experimental Protocol: HPTLC Analysis
  • Sample Preparation: Prepare standard and stressed samples of this compound as described in the HPLC section, with final concentrations suitable for HPTLC analysis (e.g., in the µ g/spot range).

  • Application: Apply the prepared solutions to the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase.

  • Drying: Dry the plate in an oven or with a stream of air.

  • Detection: Scan the plate using a densitometer at the wavelength of maximum absorbance for Levocloperastine.

  • Quantification: Correlate the peak areas with the concentrations to determine the amount of Levocloperastine and its degradation products.

Method Validation

The HPTLC method should also be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.

Validation ParameterTypical Acceptance Criteria
Linearity Range e.g., 0.8–10.0 μ g/spot for Levocloperastine fendizoate[5]
Correlation Coefficient (r²) > 0.99[5]

Section 3: Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Levocloperastine HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to Neutralize_Dilute Neutralization & Dilution Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal Thermal Degradation (80°C, Solid) Photo->Neutralize_Dilute HPLC_Analysis HPLC Analysis Neutralize_Dilute->HPLC_Analysis

Caption: Workflow for forced degradation studies of Levocloperastine HCl.

General Degradation Pathway

While specific degradation products for this compound are not extensively detailed in the available literature, a potential primary degradation pathway involves the hydrolysis of the ether linkage. One study on the related compound, cloperastine hydrochloride, identified (4-chlorophenyl)(phenyl)methanol as a hydrolysate, suggesting cleavage at the ether bond.[6]

Degradation_Pathway Levocloperastine Levocloperastine HCl Hydrolysis_Product Hydrolysis Product ((4-chlorophenyl)(phenyl)methanol) Levocloperastine->Hydrolysis_Product  Hydrolysis (Acid/Base) Other_Products Other Degradation Products Levocloperastine->Other_Products  Oxidation, Photolysis, Heat

Caption: Potential degradation pathway of Levocloperastine HCl.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_method Method Development cluster_validation Validation Parameters (ICH Guidelines) cluster_result Outcome Develop Develop HPLC Method Specificity Specificity Develop->Specificity Validate for Linearity Linearity Develop->Linearity Validate for Accuracy Accuracy Develop->Accuracy Validate for Precision Precision Develop->Precision Validate for LOD_LOQ LOD & LOQ Develop->LOD_LOQ Validate for Robustness Robustness Develop->Robustness Validate for Validated_Method Validated Stability-Indicating HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for HPLC method validation.

The provided HPLC and HPTLC methods, along with the detailed protocols for forced degradation studies and method validation, offer a comprehensive framework for establishing a robust stability-indicating assay for this compound. The successful implementation of these methods will ensure the accurate determination of this compound in the presence of its degradation products, thereby guaranteeing the quality and stability of the final pharmaceutical product. Further studies to isolate and characterize the specific degradation products of this compound would provide a more complete understanding of its stability profile.

References

Application Notes and Protocols for the Analysis of Levocloperastine Impurities using Gas Chromatography-Headspace (GC-HS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocloperastine is an antitussive drug, and like all active pharmaceutical ingredients (APIs), its purity is critical to its safety and efficacy. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. This document provides a detailed application note and protocol for the analysis of volatile organic impurities in Levocloperastine using the Gas Chromatography-Headspace (GC-HS) method. This method is particularly suited for the detection of residual solvents, which are common process-related impurities in pharmaceuticals.[1] The protocol is based on established methods and validated as per the International Council for Harmonisation (ICH) guidelines.[1]

Scope: Volatile Organic Impurities

This protocol is specifically designed for the quantitative analysis of five common organic volatile impurities (OVIs) in Levocloperastine Fendizoate active pharmaceutical ingredient (API) and its commercial syrup formulations:

These solvents are often used during the synthesis and purification of drug substances and must be controlled within strict limits.[1]

Methodology

The analytical method utilizes a headspace gas chromatograph equipped with a flame ionization detector (FID) for the separation and quantification of volatile impurities.[1]

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the GC-HS analysis.

ParameterSpecification
Gas Chromatograph Agilent GC system or equivalent with FID
Headspace Sampler Agilent Headspace Sampler or equivalent
Column ZB-624, 30 m x 0.53 mm I.D., 3.0 µm film thickness[1]
Carrier Gas Nitrogen (N2) at a flow rate of 3.0 mL/min[1]
Oven Temperature Program Initial temperature of 40°C (hold for 5 min), ramp to 200°C at 10°C/min, hold for 5 min
Injector Temperature 225°C[1]
Detector (FID) Temperature 250°C[1]
Total Run Time 25.0 min[1]
Headspace Parameters
ParameterSpecification
Vial Equilibration Time 30 min
Vial Equilibration Temp. 80°C
Transfer Line Temperature 90°C
Vial Pressurization 10 psi
Loop Fill Time 0.5 min
Loop Equilibration Time 0.1 min
Injection Time 1.0 min
Reagents and Standards
  • Diluent: Dimethyl sulfoxide (B87167) (DMSO)

  • Standard Stock Solution: Prepare a stock solution containing known concentrations of methanol, ethanol, dichloromethane, toluene, and benzene in DMSO.

  • Sample Preparation:

    • API: Accurately weigh about 100 mg of Levocloperastine Fendizoate API into a 20 mL headspace vial. Add 5 mL of DMSO, seal the vial, and vortex to dissolve.

    • Syrup: Transfer 5 mL of the Levocloperastine Fendizoate syrup into a 20 mL headspace vial. Add 2 mL of DMSO and seal the vial.

Experimental Workflow

The following diagram illustrates the key steps in the GC-HS analysis of Levocloperastine impurities.

GC_HS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-HS Analysis cluster_data Data Processing Sample Weigh/Measure Sample (API or Syrup) Diluent Add DMSO as Diluent Sample->Diluent Standard Prepare Standard Mixture of Volatile Impurities Standard->Diluent Seal Seal in Headspace Vial Diluent->Seal Incubate Incubate Vial at 80°C Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Workflow for GC-HS analysis of Levocloperastine.

Quantitative Data Summary

The developed GC-HS method has been validated for its performance in quantifying the five specified volatile impurities. The key validation parameters are summarized in the table below.[1]

ImpurityLimit of Quantification (LOQ) (ppm)[1]Linearity (Correlation Coefficient, r²)[1]Mean Recovery (%)[1]
Methanol210> 0.99590 - 110
Ethanol350> 0.99590 - 110
Dichloromethane42> 0.99590 - 110
Toluene62> 0.99590 - 110
Benzene0.4> 0.99590 - 110

Discussion on Non-Volatile Impurities

It is important to note that the GC-HS method is primarily suitable for the analysis of volatile compounds. Levocloperastine can also contain non-volatile impurities, such as synthesis by-products and degradation products. These impurities are not amenable to direct analysis by GC-HS due to their low volatility.

Commonly identified non-volatile impurities in Cloperastine (the racemate of Levocloperastine) include:

  • 1-[2-(diphenylmethoxy)ethyl]piperidine

  • 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine

  • 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine

  • (4-chlorophenyl)(phenyl)methanone

  • (4-chlorophenyl)(phenyl)methanol

For the analysis of these non-volatile impurities, alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically employed.

Potential for Derivatization

In some cases, non-volatile compounds can be chemically modified through a process called derivatization to increase their volatility, making them suitable for GC analysis. This typically involves reacting the non-volatile analyte with a reagent to form a more volatile derivative.

The logical relationship for considering derivatization in GC analysis is as follows:

Derivatization_Logic Analyte Non-Volatile Impurity Is_GC_Amenable Amenable to GC? Analyte->Is_GC_Amenable Direct_GC Direct GC Analysis Is_GC_Amenable->Direct_GC Yes Consider_Derivatization Consider Derivatization Is_GC_Amenable->Consider_Derivatization No Derivatization_Reaction Chemical Derivatization Consider_Derivatization->Derivatization_Reaction Volatile_Derivative Volatile Derivative Derivatization_Reaction->Volatile_Derivative GC_Analysis GC Analysis of Derivative Volatile_Derivative->GC_Analysis

Caption: Decision process for using derivatization in GC.

Conclusion

The Gas Chromatography-Headspace method detailed in this application note is a robust and sensitive technique for the quantification of volatile organic impurities in Levocloperastine API and syrup formulations. The method is validated and suitable for routine quality control testing. For the analysis of non-volatile impurities, alternative methods like HPLC are recommended.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Levocloperastine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Levocloperastine in in vitro experimental settings.

Troubleshooting Guide

Researchers encountering poor solubility of Levocloperastine can refer to the following guide for systematic troubleshooting. The appropriate method will depend on the specific requirements of the in vitro assay, including cell type, assay duration, and potential solvent-induced toxicities.

Summary of Levocloperastine Fendizoate Solubility
SolventSolubilityReference
Water< 0.1 mg/mL (Practically Insoluble)[1][2][3][4]
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mL (Soluble)[1][5]
Dimethylformamide (DMF)Good Solubility[1]
IsopropylamineFreely Soluble[1]
Experimental Workflow for Solubilization

The following diagram outlines a general workflow for selecting an appropriate solubilization strategy for Levocloperastine.

G cluster_0 Solubilization Workflow start Start: Levocloperastine Powder prep_stock Prepare High-Concentration Stock in Organic Solvent start->prep_stock dilute Dilute Stock in Aqueous Assay Medium prep_stock->dilute observe Observe for Precipitation dilute->observe success Proceed with Assay observe->success No Precipitation troubleshoot Precipitation Occurs: Troubleshoot Further observe->troubleshoot Precipitation cosolvent Option 1: Use Co-solvent System troubleshoot->cosolvent surfactant Option 2: Incorporate Surfactant troubleshoot->surfactant particle_reduction Option 3: Particle Size Reduction troubleshoot->particle_reduction

Caption: Decision workflow for solubilizing Levocloperastine.

Detailed Experimental Protocols

Protocol 1: Standard Method using an Organic Solvent Stock Solution

This is the most common starting point for dissolving poorly water-soluble compounds for in vitro assays.

Materials:

  • Levocloperastine fendizoate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous assay buffer or cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • The molecular weight of Levocloperastine fendizoate is 648.19 g/mol .[1][5] To prepare a 10 mM stock solution, weigh out 6.48 mg of Levocloperastine fendizoate and dissolve it in 1 mL of DMSO.

  • Ensure Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Serial Dilution:

    • Perform serial dilutions of the high-concentration stock solution into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.

    • Crucial Step: Add the DMSO stock solution to the aqueous medium and immediately vortex or mix well to prevent precipitation. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to minimize solvent toxicity in most cell-based assays.

Protocol 2: Co-Solvent System

For assays sensitive to DMSO or when higher final concentrations of Levocloperastine are required, a co-solvent system can be employed.

Materials:

  • Levocloperastine fendizoate powder

  • DMSO

  • Pluronic F-127 or PEG 400

  • Aqueous assay buffer or cell culture medium

Procedure:

  • Prepare Primary Stock:

    • Dissolve Levocloperastine fendizoate in DMSO to create a high-concentration primary stock (e.g., 50 mM).

  • Prepare Co-Solvent Stock:

    • Prepare a 10% (w/v) solution of Pluronic F-127 or PEG 400 in your aqueous assay buffer.

  • Dilution:

    • Add the primary DMSO stock to the co-solvent stock to create an intermediate dilution.

    • Further dilute this intermediate stock into the final assay medium. The goal is to maintain a low final concentration of both DMSO and the co-solvent.

Protocol 3: Surfactant-Assisted Solubilization

Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3][4]

Materials:

  • Levocloperastine fendizoate powder

  • DMSO

  • Tween® 20 or Tween® 80

  • Aqueous assay buffer

Procedure:

  • Prepare Stock Solution:

    • Dissolve Levocloperastine fendizoate in DMSO as described in Protocol 1.

  • Prepare Surfactant-Containing Assay Buffer:

    • Add a low concentration of Tween® 20 or Tween® 80 to your final assay buffer (e.g., 0.01% - 0.05% v/v).

  • Final Dilution:

    • Add the DMSO stock solution dropwise to the surfactant-containing assay buffer while vortexing to facilitate the formation of micelles around the drug molecules.

Frequently Asked Questions (FAQs)

Q1: My Levocloperastine precipitates when I add my DMSO stock to the aqueous media. What should I do?

A1: This is a common issue when the final concentration of the drug exceeds its aqueous solubility limit. Here are some troubleshooting steps:

  • Decrease the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of Levocloperastine.

  • Lower the DMSO Stock Concentration: Making a less concentrated DMSO stock and adding a larger volume to the aqueous phase can sometimes improve mixing and prevent immediate precipitation.

  • Improve Mixing: Add the DMSO stock to the aqueous media while vortexing to ensure rapid dispersion.

  • Try a Different Method: If the above steps fail, consider using a co-solvent or surfactant-assisted solubilization method as detailed in the protocols above.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance to DMSO varies significantly between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to ensure that the observed effects are due to the drug and not the solvent.

Q3: Can I use sonication to help dissolve Levocloperastine?

A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down drug aggregates.[6] After preparing your stock solution in an organic solvent, you can use a bath sonicator for 5-10 minutes. For direct dispersion in aqueous media, probe sonication might be more effective, but care must be taken to avoid overheating and degradation of the compound.

Q4: Are there other approaches to improve the solubility of poorly soluble drugs like Levocloperastine?

A4: Yes, several other formulation strategies exist, although they may be more complex to implement for routine in vitro screening:

  • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[7]

  • Solid Dispersions: The drug is dispersed in a water-soluble carrier matrix at a molecular level.[8][9]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7][8]

Signaling Pathway for Solubility Enhancement Strategies

The following diagram illustrates the logical relationship between the problem of poor solubility and the potential solutions.

G cluster_1 Solubility Enhancement Pathways cluster_2 Chemical Environment Modification cluster_3 Physical Property Modification problem Poor Aqueous Solubility of Levocloperastine cosolvents Co-solvents (e.g., PEG 400) problem->cosolvents surfactants Surfactants (e.g., Tween 20) problem->surfactants ph_adjust pH Adjustment (If Ionizable) problem->ph_adjust micronization Particle Size Reduction (Micronization) problem->micronization complexation Complexation (e.g., Cyclodextrins) problem->complexation solid_disp Solid Dispersion problem->solid_disp goal Achieve Desired Concentration in Aqueous Assay Medium cosolvents->goal surfactants->goal ph_adjust->goal micronization->goal complexation->goal solid_disp->goal

Caption: Strategies to overcome the poor aqueous solubility of Levocloperastine.

References

Technical Support Center: Levocloperastine Hydrochloride Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Levocloperastine Hydrochloride Degradation Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting common issues encountered during the analysis of Levocloperastine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting a forced degradation study on this compound?

A1: Forced degradation, or stress testing, is a critical component of drug development that involves subjecting this compound to conditions more severe than those it would typically encounter during storage and handling. The main objectives of these studies are:

  • To identify the potential degradation products that may form under various environmental stresses.

  • To elucidate the degradation pathways of the drug substance.[1]

  • To develop and validate a stability-indicating analytical method that can accurately quantify this compound in the presence of its degradation products, impurities, and excipients.[1]

  • To ensure the safety and efficacy of the final drug product by identifying potentially harmful degradants.[1]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: In line with the International Council for Harmonisation (ICH) guidelines, forced degradation studies for this compound typically include the following stress conditions:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, at an elevated temperature.[1]

  • Base Hydrolysis: Treatment with a base, such as 0.1 N NaOH, at an elevated temperature. Levocloperastine has been observed to be particularly susceptible to degradation under alkaline conditions.[1]

  • Oxidation: Exposure to an oxidizing agent, like 3-30% hydrogen peroxide (H₂O₂), at room or elevated temperatures.[1]

  • Thermal Degradation: Heating the solid drug substance, for instance, at temperatures ranging from 60-80°C.[1]

  • Photolytic Degradation: Exposing the drug substance, in either solid or solution form, to ultraviolet (UV) and visible light.[1]

Q3: What is a stability-indicating analytical method (SIAM), and why is it essential for Levocloperastine analysis?

A3: A stability-indicating analytical method (SIAM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), Levocloperastine, without interference from its degradation products, impurities, or excipients.[1] The development of a robust SIAM is crucial for:

  • Accurately assessing the stability of Levocloperastine in both its bulk form and in final formulations.[1]

  • Ensuring that the measured potency of the drug is not artificially inflated by co-eluting degradants.[1]

  • Monitoring the formation of degradation products over time during formal stability studies.[1]

Troubleshooting Guides

This section addresses common issues that may be encountered during the stability-indicating analysis of this compound.

Issue Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) for Levocloperastine Peak 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Mobile Phase pH: Levocloperastine is a basic compound, and an unsuitable mobile phase pH can lead to poor peak symmetry. 3. Column Degradation: The stationary phase of the column may be deteriorating.1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH. A pH of around 3.5 has been reported to be effective.[2] 3. Flush the column with an appropriate solvent. If the issue persists, replace the column.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Improperly mixed or degassed mobile phase. 2. Insufficient Column Equilibration: Not allowing the column to stabilize with the mobile phase before injection. 3. Pump Malfunction: Leaks or faulty check valves in the HPLC pump.1. Ensure the mobile phase is thoroughly mixed and degassed. 2. Establish and adhere to a consistent column equilibration time. 3. Perform routine pump maintenance and check for leaks.
No Degradation Observed Under Stress Conditions 1. Stress Condition Not Harsh Enough: The concentration of the stressor, temperature, or duration of exposure may be insufficient.1. Increase the concentration of the acid, base, or oxidizing agent. 2. Increase the temperature of the study. 3. Extend the duration of the stress exposure.[1]
Excessive Degradation (Parent Drug Peak is Minimal or Absent) 1. Stress Condition Too Harsh: The applied stress is causing complete degradation of the analyte.1. Decrease the concentration of the stressor. 2. Lower the temperature of the study. 3. Shorten the duration of the stress exposure.[1]
Degradation Product Peak Not Detected by UV 1. Lack of a Chromophore: The degradation product may not absorb UV light at the selected wavelength. 2. Low Concentration: The concentration of the degradation product may be below the limit of detection (LOD).1. Use a photodiode array (PDA) detector to screen a wide range of wavelengths. 2. Employ a mass spectrometer (MS) for detection, which is not dependent on UV absorbance.[1] 3. Increase the injection volume or concentrate the sample.

Data Presentation

The following table provides an illustrative summary of quantitative data from a forced degradation study of this compound. Note: This data is for example purposes only and will vary based on specific experimental conditions.

Stress Condition % Degradation of Levocloperastine Number of Degradation Products Detected Retention Time (min) of Major Degradation Product(s)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 15.2%22.8, 4.5
Base Hydrolysis (0.1 N NaOH, 60°C, 8h) 35.8%33.1, 5.2, 6.8
Oxidative (3% H₂O₂, RT, 24h) 10.5%14.1
Thermal (80°C, 48h) 5.1%13.5
Photolytic (UV/Vis light) 8.9%22.5, 5.9

Experimental Protocols

Protocol 1: Forced Degradation Study of Levocloperastine Fendizoate

This protocol provides a general guideline for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Levocloperastine Fendizoate in a suitable solvent such as methanol (B129727) or a methanol/water mixture.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[1]

    • Heat the mixture at 60°C for a predetermined period (e.g., 2, 4, 8, 12, 24 hours).[1]

    • After heating, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[1]

    • Dilute the final solution to a concentration of 100 µg/mL with the mobile phase.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[1]

    • Keep the mixture at 60°C for a specified time, then cool and neutralize with an equivalent amount of 0.1 N HCl.[1]

    • Dilute the final solution to 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]

    • Keep the solution at room temperature for 24 hours.[1]

    • Dilute the final solution to 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Levocloperastine Fendizoate in a controlled temperature oven at 80°C for 48 hours.[1]

    • After exposure, dissolve the solid to obtain a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.[1]

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of Levocloperastine Fendizoate to UV light (254 nm) and visible light for a specified duration, keeping a control sample in the dark.[1]

    • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Analysis: Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol is a general guideline and will require optimization based on the specific degradation products formed.

  • Column: ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. A common mobile phase is Phosphate buffer (pH 3.5): Methanol (60:40 v/v).[2]

  • Flow Rate: Typically around 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 227 nm or 273 nm.[2]

  • Temperature: Ambient or controlled at a specific temperature, for example, 30°C.[2]

Mandatory Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acid Hydrolysis DP1 Degradation Product(s) 1 Acid->DP1 Base Base Hydrolysis DP2 Degradation Product(s) 2 Base->DP2 Oxidation Oxidation DP3 Degradation Product(s) 3 Oxidation->DP3 Thermal Thermal DP4 Degradation Product(s) 4 Thermal->DP4 Photo Photolysis DP5 Degradation Product(s) 5 Photo->DP5 Levocloperastine Levocloperastine Hydrochloride

Caption: Generalized Degradation Pathway of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization Stock Prepare Levocloperastine Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Dilute Neutralize (if applicable) and Dilute to Final Concentration Stress->Dilute HPLC Inject into Stability-Indicating HPLC System Dilute->HPLC Separate Separate Parent Drug and Degradation Products HPLC->Separate Detect Detect Peaks (UV/PDA/MS) Separate->Detect Identify Identify and Quantify Degradation Products Detect->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Experimental Workflow for Forced Degradation Analysis.

References

Technical Support Center: Overcoming Matrix Effects in Levocloperastine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Levocloperastine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Levocloperastine bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix, such as plasma or urine.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[1] Given that Levocloperastine is a basic drug, it is susceptible to interference from endogenous plasma components like phospholipids (B1166683) and proteins, making the mitigation of matrix effects a critical aspect of method development.

Q2: What are the common sources of matrix effects in plasma-based Levocloperastine assays?

A2: The primary sources of matrix effects in plasma samples include:

  • Endogenous components : Phospholipids, lysophospholipids, fatty acids, cholesterol, and salts are major contributors.[3][4]

  • Proteins : Although largely removed during sample preparation, residual proteins can still interfere with ionization.

  • Exogenous components : Anticoagulants (e.g., heparin, EDTA), dosing vehicles, and co-administered drugs can also cause matrix effects.[3]

Q3: How can I qualitatively and quantitatively assess matrix effects for Levocloperastine?

A3:

  • Qualitative Assessment (Post-Column Infusion) : This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A solution of Levocloperastine is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. Any deviation from a stable baseline signal for Levocloperastine indicates the presence of matrix effects at that retention time.

  • Quantitative Assessment (Post-Extraction Spike) : This is the gold-standard method to quantify the extent of matrix effects.[3] The response of Levocloperastine in a blank, extracted plasma sample spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for Levocloperastine?

A4: An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[5] It is crucial for compensating for variability during sample preparation and for matrix effects. The ideal IS for Levocloperastine would be a stable isotope-labeled (SIL) version (e.g., Levocloperastine-d4). A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.[5][6] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but requires more rigorous validation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor peak shape (tailing or fronting) for Levocloperastine - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. - Column overload.- Adjust the mobile phase pH to ensure Levocloperastine (a basic compound) is consistently ionized. A pH of 3-4 is a good starting point. - Use a column with end-capping or a different stationary phase chemistry. - Reduce the injection volume or the concentration of the sample.
High variability in Levocloperastine response between replicate injections - Significant and variable matrix effects. - Inefficient or inconsistent sample preparation. - Instability of Levocloperastine in the final extract.- Implement a more rigorous sample preparation method (e.g., SPE instead of PPT) to remove more interferences. - Ensure the internal standard is tracking the analyte response effectively. A SIL-IS is highly recommended.[5] - Evaluate the stability of Levocloperastine in the autosampler and adjust conditions if necessary (e.g., temperature).
Low recovery of Levocloperastine - Incomplete extraction from the plasma matrix. - Suboptimal pH for extraction. - Strong binding to plasma proteins.- For LLE, ensure the pH of the plasma is adjusted to be at least 2 units above the pKa of Levocloperastine to ensure it is in its neutral, extractable form. - For SPE, optimize the wash and elution steps to minimize analyte loss while maximizing interference removal.[7] - Consider a protein disruption step before extraction.[8]
Significant ion suppression observed at the retention time of Levocloperastine - Co-elution with phospholipids or other endogenous components.- Modify Chromatographic Conditions: Increase the organic content of the mobile phase in a gradient to elute phospholipids later, away from the Levocloperastine peak. - Improve Sample Preparation: Use a sample preparation technique specifically designed to remove phospholipids, such as Solid-Phase Extraction (SPE) with a polymeric sorbent or specific phospholipid removal plates.[7]

Experimental Protocols

Proposed Sample Preparation Protocols for Levocloperastine in Human Plasma

Based on the basic nature of Levocloperastine, the following sample preparation methods are proposed. It is recommended to evaluate each to determine the most effective for your specific assay requirements.

1. Protein Precipitation (PPT)

This is a simple and fast method but may result in significant matrix effects.[9]

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract than PPT.

  • To 100 µL of plasma, add the internal standard and 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and diethyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Solid-Phase Extraction (SPE)

SPE is generally the most effective method for removing matrix interferences.[7] A polymeric cation exchange or reversed-phase sorbent is recommended for a basic drug like Levocloperastine.[7][10]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Pre-treat 100 µL of plasma by adding the internal standard and diluting with 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol:water (20:80, v/v).

  • Elution: Elute Levocloperastine with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Proposed LC-MS/MS Method for Levocloperastine
  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 5 minutes can be a good starting point for method development.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: To be determined by infusing a standard solution of Levocloperastine and its internal standard. Based on its structure (C₂₀H₂₄ClNO), the protonated molecule [M+H]⁺ would be approximately m/z 346.2. Fragmentation would need to be optimized.

Data Presentation

The following tables can be used to summarize the quantitative data from your experiments to evaluate and overcome matrix effects.

Table 1: Evaluation of Matrix Effect and Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyte Peak Area (Neat Solution, A)Analyte Peak Area (Post-Spiked Extract, B)Analyte Peak Area (Pre-Spiked Extract, C)Matrix Effect (%) (B/A * 100)Recovery (%) (C/B * 100)
Protein Precipitation
Liquid-Liquid Extraction
Solid-Phase Extraction

Table 2: Internal Standard Normalized Matrix Factor

Plasma LotAnalyte Response (Post-Spiked)IS Response (Post-Spiked)Analyte/IS Ratio (Matrix)Analyte Response (Neat)IS Response (Neat)Analyte/IS Ratio (Neat)IS-Normalized Matrix Factor
1
2
3
4
5
6
Mean
%CV

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Option 1 lle Liquid-Liquid Extraction add_is->lle Option 2 spe Solid-Phase Extraction add_is->spe Option 3 evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data peak Peak Integration data->peak calib Calibration Curve peak->calib matrix_eval Matrix Effect Evaluation peak->matrix_eval quant Quantification calib->quant

Caption: Experimental workflow for Levocloperastine bioanalysis.

matrix_effect_logic start Start: Matrix Effect Suspected/Observed quant_eval Quantitative Assessment (Post-Extraction Spike) start->quant_eval qual_eval Qualitative Assessment (Post-Column Infusion) start->qual_eval is_check Is Matrix Effect Significant? quant_eval->is_check qual_eval->is_check optimize_prep Optimize Sample Preparation (e.g., SPE) is_check->optimize_prep Yes optimize_lc Optimize LC Method is_check->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled Internal Standard is_check->use_sil_is Yes end End: Method Validated is_check->end No revalidate Re-evaluate Matrix Effect optimize_prep->revalidate optimize_lc->revalidate use_sil_is->revalidate revalidate->is_check

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing HPLC Separation of Levocloperastine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) separation of Levocloperastine (B195437).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase in Levocloperastine HPLC analysis?

A1: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of Levocloperastine on a C18 column is a buffered aqueous-organic mobile phase. Based on published methods, two effective starting points are:

Q2: What are the critical physicochemical properties of Levocloperastine to consider for mobile phase optimization?

A2: Levocloperastine is a basic compound with a pKa of approximately 8.82.[1][2][6] This is a crucial parameter for mobile phase development. To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled, ideally keeping it at least 2 pH units away from the analyte's pKa. For basic compounds like Levocloperastine, a lower pH (e.g., 2.5-4.0) is often employed to ensure the analyte is in its protonated form, which typically leads to better peak shapes on a C18 column.[6]

Q3: Which organic modifier is better for Levocloperastine separation: acetonitrile or methanol?

A3: Both acetonitrile and methanol can be used as organic modifiers. The choice between them can impact the selectivity of the separation. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and may lead to shorter retention times.[6] It is advisable to evaluate both during method development to achieve the optimal separation of Levocloperastine from any other compounds in the sample.[1]

Q4: What detection wavelength is typically used for Levocloperastine?

A4: The UV detection wavelength for Levocloperastine is commonly set at approximately 227 nm or 273 nm.[2][4][5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Levocloperastine.

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The peak for Levocloperastine is asymmetrical with a "tail" extending from the back of the peak.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: As a basic compound, Levocloperastine can interact with acidic residual silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing.[6][8]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2.5 and 4.0) can suppress the ionization of silanol groups and ensure Levocloperastine is fully protonated, minimizing these secondary interactions.[6]

    • Solution 2: Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%) into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of Levocloperastine.[6]

    • Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column, which has fewer accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9]

    • Solution: Prepare and inject a sample at a lower concentration. If the peak shape improves, column overload was likely the issue.[6]

  • Column Degradation: The stationary phase can degrade over time, or the column can become contaminated, leading to poor peak shapes.[9]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[6]

Issue 2: Poor Resolution or Co-elution

Symptoms: The Levocloperastine peak is not well separated from other peaks in the chromatogram.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer may not be optimal for separation.

    • Solution 1: Adjust Organic Modifier Percentage: To increase retention and potentially improve resolution, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).[1] Conversely, if peaks are too retained, a slight increase in the organic modifier percentage may be necessary.

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are not achieving the desired resolution with one, try the other.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.

    • Solution: Experiment with different pH values within a suitable range (e.g., acidic vs. near-neutral) to alter the elution profile and improve separation.[1]

Issue 3: Unstable or Drifting Retention Times

Symptoms: The retention time for the Levocloperastine peak changes between injections or over a sequence.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10 column volumes) until a stable baseline is achieved before injecting the first sample.[10]

  • Inconsistent Mobile Phase Preparation: Inaccurate pH adjustment or improper mixing of the aqueous and organic phases can lead to retention time shifts.[1]

    • Solution: Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components can often provide better reproducibility than online mixing by the HPLC pump.[1]

  • Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column, which will improve the reproducibility of retention times.[10]

  • HPLC System Leaks: A leak in the system can cause pressure fluctuations and lead to unstable retention times.

    • Solution: Check all fittings and connections for any signs of leaks. A common sign of a leak with buffered mobile phases is the buildup of salt crystals.[10]

Data Presentation

Table 1: Reported HPLC Methods for Levocloperastine Analysis
ParameterMethod 1Method 2
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 6.5, 10mM) : Acetonitrile (50:50, v/v)Phosphate buffer (pH 3.5) : Methanol (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 227 nmUV at 273 nm
Injection Volume 20 µLNot Specified
Temperature AmbientNot Specified
Reference [2][3][4][5]

Note: Retention times can vary based on the specific HPLC system, column, and precise experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Method with Acetonitrile

This protocol provides a step-by-step guide for the analysis of Levocloperastine using a validated RP-HPLC method.[11]

  • Equipment and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Data acquisition and processing software.

    • Analytical balance, volumetric flasks, and pipettes.

    • HPLC-grade acetonitrile, potassium dihydrogen phosphate, and purified water.

  • Mobile Phase Preparation:

    • Buffer Preparation (pH 6.5, 10mM): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 10mM solution. Adjust the pH to 6.5 using a suitable base (e.g., dilute potassium hydroxide (B78521) solution).[11]

    • Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[11]

    • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.[11]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levocloperastine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[11]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

    • Sample Preparation: Dilute the sample with the mobile phase to obtain a theoretical concentration within the calibration range.[11]

  • Chromatographic Analysis:

    • Set up the HPLC system with the chromatographic conditions outlined in Method 1 of Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the standard and sample solutions.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Levocloperastine in the sample solutions from the calibration curve.[11]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue peak_tailing Poor Peak Shape (Tailing) start->peak_tailing poor_resolution Poor Resolution start->poor_resolution unstable_rt Unstable Retention Time start->unstable_rt cause_silanol Cause: Silanol Interactions? peak_tailing->cause_silanol cause_overload Cause: Column Overload? peak_tailing->cause_overload cause_column_health Cause: Column Degradation? peak_tailing->cause_column_health cause_mobile_phase_ratio Cause: Incorrect Organic Modifier Ratio? poor_resolution->cause_mobile_phase_ratio cause_selectivity Cause: Suboptimal Selectivity? poor_resolution->cause_selectivity cause_equilibration Cause: Insufficient Equilibration? unstable_rt->cause_equilibration cause_temp Cause: Temperature Fluctuations? unstable_rt->cause_temp cause_leak Cause: System Leak? unstable_rt->cause_leak solution_ph Solution: Lower Mobile Phase pH (2.5-4.0) cause_silanol->solution_ph Yes solution_additive Solution: Add Competing Base (e.g., TEA) cause_silanol->solution_additive Alternatively solution_concentration Solution: Reduce Sample Concentration cause_overload->solution_concentration Yes solution_flush_replace Solution: Flush or Replace Column cause_column_health->solution_flush_replace Yes solution_adjust_ratio Solution: Adjust Organic Modifier % cause_mobile_phase_ratio->solution_adjust_ratio Yes solution_change_modifier Solution: Switch Organic Modifier (ACN <-> MeOH) cause_selectivity->solution_change_modifier Yes solution_equilibrate Solution: Increase Equilibration Time cause_equilibration->solution_equilibrate Yes solution_column_oven Solution: Use a Column Oven cause_temp->solution_column_oven Yes solution_check_fittings Solution: Check System for Leaks cause_leak->solution_check_fittings Yes

References

Technical Support Center: Levocloperastine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levocloperastine (B195437). The information herein is designed to address specific stability issues that may be encountered during the handling, storage, and analysis of biological samples containing levocloperastine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for levocloperastine in biological samples?

A1: Levocloperastine, like many pharmaceutical compounds, can be susceptible to degradation in biological matrices. The primary concerns are chemical and enzymatic degradation. The ether linkage in the levocloperastine molecule can be a site for potential cleavage under certain conditions. While the piperidine (B6355638) ring is generally stable, modifications to its substituents can influence metabolic stability.[1] It is also important to consider factors such as pH, temperature, and light exposure during sample handling and storage.

Q2: How stable is levocloperastine in plasma/serum at room temperature?

A2: While specific public data on the short-term stability of levocloperastine in plasma at room temperature is limited, it is best practice to minimize the time that biological samples are kept at ambient temperatures. For many analytes, degradation can occur due to enzymatic activity that continues post-collection. It is recommended to process blood samples (i.e., separate plasma or serum) as soon as possible after collection and store them at appropriate temperatures.

Q3: What are the recommended storage conditions for plasma/serum samples containing levocloperastine?

A3: For long-term storage, it is generally recommended to keep plasma and serum samples frozen at -20°C or -80°C. Studies on other drugs have shown that storage at these temperatures can maintain analyte stability for extended periods.[2] For short-term storage (e.g., a few hours to a day), refrigeration at 2-8°C is often acceptable. However, specific stability testing should be performed to confirm optimal storage conditions for levocloperastine.

Q4: Is levocloperastine susceptible to freeze-thaw degradation?

Q5: What is the potential for enzymatic degradation of levocloperastine in plasma?

A5: Plasma contains various enzymes, such as esterases, that can metabolize drugs.[3] Although levocloperastine does not contain an ester group, which is highly susceptible to plasma esterases, other enzymatic pathways could potentially contribute to its degradation. The presence of the diphenylmethyl ether moiety might be a site for metabolic activity. In vitro studies using fresh plasma are necessary to determine the extent of enzymatic degradation.

Q6: Does levocloperastine bind to plasma proteins?

A6: Most drugs bind to plasma proteins to some extent, with albumin being a major binding protein.[4] The degree of protein binding can affect the distribution, metabolism, and excretion of a drug. Specific data on the plasma protein binding of levocloperastine is not widely published. In vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation can be used to determine the fraction of levocloperastine bound to plasma proteins.[4][5]

Troubleshooting Guides

Issue 1: Low recovery of levocloperastine from spiked plasma/serum samples.

Possible Cause Troubleshooting Steps
Degradation during sample preparation - Minimize the time samples are at room temperature. - Perform extraction steps on ice or at refrigerated temperatures. - Evaluate the pH of extraction solvents; levocloperastine may be more stable in a specific pH range.
Adsorption to container surfaces - Use low-binding polypropylene (B1209903) tubes and pipette tips. - Silanize glassware if it must be used. - Evaluate different types of collection tubes.
Inefficient extraction - Optimize the extraction solvent and pH. - Ensure thorough mixing during extraction. - Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

Issue 2: High variability in levocloperastine concentrations between replicate samples.

Possible Cause Troubleshooting Steps
Inconsistent sample handling - Standardize the time between sample collection and processing (centrifugation, freezing). - Ensure consistent timing for all experimental steps.
Partial thawing of samples - Ensure samples are completely thawed and vortexed gently before taking an aliquot for analysis.
Precipitate formation upon thawing - Visually inspect thawed samples for precipitates. - If precipitates are present, ensure they are redissolved (if appropriate for the assay) or consistently removed before analysis.

Issue 3: Appearance of unknown peaks in chromatograms of stored samples.

Possible Cause Troubleshooting Steps
Degradation of levocloperastine - This is indicative of instability. The unknown peaks are likely degradation products. - A stability-indicating analytical method is required to separate and quantify levocloperastine in the presence of its degradants. - Forced degradation studies can help to identify potential degradation products. Studies on the related compound cloperastine (B1201353) have shown cleavage of the ether bond under stress conditions.[6]
Contamination - Review all reagents, solvents, and materials used in the sample preparation and analysis process for potential sources of contamination.

Quantitative Data Summary

The following tables present hypothetical stability data for levocloperastine in human plasma to illustrate the expected outcomes of stability assessments. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Illustrative Freeze-Thaw Stability of Levocloperastine in Human Plasma

AnalyteNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)% NominalCycle 2 Mean Conc. (ng/mL)% NominalCycle 3 Mean Conc. (ng/mL)% Nominal
Levocloperastine109.898.09.696.09.595.0
Levocloperastine500492.598.5485.097.0477.595.5

Table 2: Illustrative Short-Term (Bench-Top) Stability of Levocloperastine in Human Plasma at Room Temperature

AnalyteNominal Conc. (ng/mL)4 hours Mean Conc. (ng/mL)% Nominal8 hours Mean Conc. (ng/mL)% Nominal24 hours Mean Conc. (ng/mL)% Nominal
Levocloperastine109.999.09.595.08.888.0
Levocloperastine500495.099.0480.096.0455.091.0

Table 3: Illustrative Long-Term Stability of Levocloperastine in Human Plasma at -20°C

AnalyteNominal Conc. (ng/mL)1 Month Mean Conc. (ng/mL)% Nominal3 Months Mean Conc. (ng/mL)% Nominal6 Months Mean Conc. (ng/mL)% Nominal
Levocloperastine109.797.09.494.09.191.0
Levocloperastine500490.098.0475.095.0460.092.0

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a pool of blank human plasma with levocloperastine at low and high quality control (QC) concentrations. Aliquot into multiple tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3-6) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically 3).

  • Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The mean concentration should typically be within ±15% of the baseline.

Protocol 2: In Vitro Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10-12 kDa).

  • Sample Preparation:

    • In one chamber of the dialysis cell, add human plasma spiked with levocloperastine at a known concentration.

    • In the other chamber, add an equal volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).

  • Analysis: After incubation, collect aliquots from both the plasma and the buffer chambers. Analyze the concentration of levocloperastine in each aliquot using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.

    • Calculate the percentage of bound drug using the formula: % Bound = [(Total Conc. - Unbound Conc.) / Total Conc.] * 100

Visualizations

G cluster_collection Sample Collection & Handling cluster_analysis Sample Analysis cluster_stability Stability Checks CollectBlood Collect Whole Blood (e.g., in Heparin Tube) Centrifuge Centrifuge to Separate Plasma CollectBlood->Centrifuge Process promptly Store Store Plasma at -20°C or -80°C Centrifuge->Store Thaw Thaw Sample Store->Thaw LT_Stability Long-Term Storage Stability Store->LT_Stability Extract Extract Levocloperastine (e.g., Protein Precipitation) Thaw->Extract FT_Stability Freeze-Thaw Stability Thaw->FT_Stability ST_Stability Short-Term (Bench-Top) Stability Thaw->ST_Stability Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify Concentration Analyze->Quantify

Experimental workflow for bioanalysis and stability testing.

G cluster_stress Potential Degradation Pathway Levocloperastine Levocloperastine (Diphenylmethyl Ether Moiety) DegradationProduct1 Cleavage Product 1 (e.g., Benzhydrol) Levocloperastine->DegradationProduct1 Ether Bond Cleavage (Hydrolysis/Oxidation) DegradationProduct2 Cleavage Product 2 (Piperidine Moiety) Levocloperastine->DegradationProduct2 Ether Bond Cleavage (Hydrolysis/Oxidation)

Inferred degradation pathway of levocloperastine.

G Start Low/Variable Levocloperastine Recovery CheckHandling Review Sample Handling Procedures Start->CheckHandling CheckStorage Verify Storage Conditions Start->CheckStorage CheckExtraction Evaluate Extraction Method Start->CheckExtraction UseStabilizer Consider Addition of Stabilizer CheckHandling->UseStabilizer OptimizeExtraction Optimize Extraction (Solvent, pH) CheckExtraction->OptimizeExtraction Resolved Issue Resolved OptimizeExtraction->Resolved UseStabilizer->Resolved

Troubleshooting logic for low recovery issues.

References

Technical Support Center: Forced Degradation Studies of Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Levocloperastine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of conducting forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of Levocloperastine.[1] The main goals are to identify potential degradation products that may form under various conditions, elucidate the drug's degradation pathways, and develop a stability-indicating analytical method.[1][2] This ensures the safety and efficacy of the final drug product by identifying potentially harmful degradants.[1]

Q2: What are the typical stress conditions applied during forced degradation studies of this compound?

A2: In line with ICH guidelines, Levocloperastine is typically subjected to a range of stress conditions, including:

  • Acid Hydrolysis: Treatment with an acid like 0.1 N HCl at an elevated temperature.[1][3]

  • Base Hydrolysis: Treatment with a base such as 0.1 N NaOH at an elevated temperature. Studies indicate that Levocloperastine is particularly susceptible to degradation under alkaline conditions.[1][4]

  • Oxidation: Exposure to an oxidizing agent, for instance, 3-30% hydrogen peroxide (H₂O₂), at room or elevated temperatures.[1]

  • Thermal Degradation: Heating the solid drug substance, for example, at 60-80°C.[1]

  • Photolytic Degradation: Exposing the drug substance, in either solid or solution form, to UV and visible light.[1]

Q3: Why is a stability-indicating analytical method (SIAM) essential for Levocloperastine analysis?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of Levocloperastine without interference from its degradation products, impurities, or excipients.[1] This is critical for accurately monitoring the drug's stability over time and ensuring the quality of the pharmaceutical product.[4]

Q4: What are some known degradation products or impurities of Levocloperastine?

A4: Research has identified several impurities in cloperastine (B1201353), the racemate of Levocloperastine. These include isomers (2-chloro and 3-chloro-substituents), a raw material ((4-chlorophenyl)(phenyl)methanone), and an intermediate that is also a hydrolysate ((4-chlorophenyl)(phenyl)methanol).[5][6] Another identified impurity is 1-[2-(diphenylmethoxy)ethyl]piperidine, which has one less chloro-substituent.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Levocloperastine and its degradation products using HPLC.

IssuePossible CausesRecommended Solutions
Peak Fronting or Tailing for Levocloperastine Peak Column Overload: Injecting too much sample.Reduce the injection volume or the concentration of the sample.[3]
Inappropriate Mobile Phase pH: Levocloperastine is a basic compound.Ensure the mobile phase pH is suitable for good peak symmetry; a pH of around 3.5 has been shown to be effective.[3][4]
Column Degradation: Use of harsh mobile phases or improper storage.Flush the column with a suitable solvent. If the issue persists, replace the column with a new one of the same type (e.g., ODS C18).[3]
Interactions with Active Sites: Active silanol (B1196071) groups on the stationary phase can interact with the analyte.Add a competing base, like triethylamine, to the mobile phase in low concentrations to block active sites.[3]
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Improper mixing or degassing.Ensure the mobile phase is thoroughly mixed and degassed.[3]
Temperature Variations: Lack of temperature control for the column.Use a column oven to maintain a constant temperature; 30°C has been used successfully.[3]
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.Establish and follow a consistent and adequate column equilibration time before sample injection.[3]
Inadequate Separation of Levocloperastine from Degradation Products Suboptimal Mobile Phase Composition: The mobile phase is not strong enough or selective enough.Modify the mobile phase composition by adjusting the ratio of organic solvent to buffer or trying different organic solvents (e.g., methanol (B129727), acetonitrile).[3]
Incorrect Flow Rate: The flow rate is too high, leading to poor resolution.Optimize the flow rate; a typical rate is around 1.0 mL/min.[3]
Unsuitable Column: The column chemistry is not appropriate for the separation.Experiment with different column types (e.g., different stationary phases or particle sizes).
Inconsistent Results Between Replicate Experiments Poor Control Over Experimental Parameters: Variations in temperature, duration of stress, or sample preparation.Ensure accurate preparation of stressor solutions, maintain consistent temperature and time for stress studies, and ensure proper sample preparation and dilution.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound.

Table 1: HPLC Method Parameters

ParameterValueReference
Column ODS C18 (250 mm x 4.6 mm, 5 µm)[4][7]
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)[3][4]
Flow Rate 1.0 - 1.5 mL/min[3][7]
Detection Wavelength 227 nm or 273 nm[3][4]
Column Temperature 25 °C or 30°C[3][7]
Injection Volume 30 µL[7]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range 20-80 µg/ml[4]
Correlation Coefficient (r²) 0.9992[4]
Limit of Detection (LOD) 0.146 µg/mL[3][4]
Limit of Quantitation (LOQ) 0.444 µg/mL[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on Levocloperastine.

  • Preparation of Stock Solution: Prepare a stock solution of Levocloperastine in a suitable solvent (e.g., methanol or a methanol/water mixture) at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[1]

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[1]

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[1]

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[1]

    • After a specified time at a controlled temperature, neutralize the solution with an equivalent amount of 0.1 N HCl.[1]

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]

    • Keep the solution at room temperature for 24 hours.[1]

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Levocloperastine in a controlled temperature oven at 80°C for 48 hours.[1]

    • After exposure, dissolve the solid in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.[1]

  • Photolytic Degradation:

    • Expose a solution of Levocloperastine (1 mg/mL) to UV light (254 nm) and visible light for a specified duration, keeping a control sample in the dark.[1]

    • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[1]

Protocol 2: HPLC Method Validation

This protocol provides a general guideline for validating a stability-indicating RP-HPLC method for Levocloperastine.

  • Specificity: Analyze blank samples (diluent), placebo samples, and Levocloperastine standard and stressed samples to demonstrate that the Levocloperastine peak is free from interference from any degradants, impurities, or excipients.[3]

  • Linearity: Prepare a series of at least five concentrations of the Levocloperastine working standard. Inject each concentration in triplicate and plot a graph of peak area versus concentration to calculate the correlation coefficient, y-intercept, and slope.[3]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Levocloperastine at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's capacity to remain unaffected.[3]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Levocloperastine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH) Stock->Base Oxidation Oxidation (3% H2O2) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolution Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data G cluster_pathway Potential Degradation Pathway LCP This compound Hydrolysis_Product (4-chlorophenyl)(phenyl)methanol (Hydrolysis Product) LCP->Hydrolysis_Product Acid/Base Hydrolysis Other_Degradants Other Degradation Products (e.g., from oxidation, photolysis) LCP->Other_Degradants Oxidation / Photolysis

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the method development and analysis of Levocloperastine and its related substances. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating analytical method (SIAM) and why is it crucial for Levocloperastine analysis?

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), Levocloperastine, without interference from its degradation products, impurities, or excipients.[1] This is critical for:

  • Ensuring the safety and efficacy of the final drug product by identifying potentially harmful degradants.[1]

  • Understanding the intrinsic stability of Levocloperastine.[1]

  • Elucidating the degradation pathways of the drug substance.[1]

Q2: What are the typical stress conditions applied in a forced degradation study of Levocloperastine?

Forced degradation studies, or stress testing, intentionally expose the drug to harsh conditions to accelerate degradation.[1] Based on ICH guidelines, typical stress conditions for Levocloperastine include:[1]

  • Acid Hydrolysis: Treatment with an acid like 0.1 N HCl at an elevated temperature.[1]

  • Base Hydrolysis: Treatment with a base such as 0.1 N NaOH at an elevated temperature. Studies have indicated that Levocloperastine is particularly susceptible to degradation under alkaline conditions.[1]

  • Oxidation: Exposure to an oxidizing agent, for instance, 3-30% H₂O₂.[1]

  • Thermal Degradation: Heating the solid drug substance (e.g., at 60-80°C).[1]

  • Photolytic Degradation: Exposing the drug substance in solid or solution form to UV and visible light.[1]

Q3: What are some known related substances and impurities of Levocloperastine?

Several related substances and impurities of Levocloperastine have been identified, which can arise from the manufacturing process or degradation. These include:

  • Levocloperastine 2-Hydroxyethylpiperidine Impurity / 2-Hydroxyethylpiperidine[2][3]

  • Levocloperastine Fendizoate Racemic Impurity / Cloperastine Fendizoate[2][3][4]

  • Levocloperastine Fendizoic Acid Impurity / Fendizoic Acid[2]

  • Levocloperastine Impurity B

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Levocloperastine using HPLC methods.

Problem 1: Poor peak resolution or co-elution of Levocloperastine and other components.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Levocloperastine is a basic compound.[5] The pH of the mobile phase should be optimized to ensure good peak symmetry. A pH of around 3.5 has been shown to be effective.[5][6] Alternatively, a near-neutral pH of around 6.5 has also been used successfully.[7][8] Experimenting with the mobile phase pH is a key step in optimizing separation.[9]

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[9] If peaks are eluting too quickly, decrease the percentage of the organic modifier to increase retention times and improve separation.[9] If acetonitrile does not provide adequate resolution, consider using methanol (B129727), as it offers a different selectivity.[9]

Problem 2: Peak tailing for Levocloperastine or its related substances.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol (B1196071) groups on the stationary phase.[5]

  • Possible Cause: Column degradation.

    • Solution: The use of harsh mobile phases or improper storage can lead to column deterioration.[5] Flush the column with an appropriate solvent. If the issue persists, replace the column with a new one of the same type (e.g., ODS column C18).[5]

Problem 3: Drifting or variable retention times.

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed.[5] Inconsistent preparation is a primary cause of shifting retention times.[9]

  • Possible Cause: Insufficient column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[5][9]

  • Possible Cause: Fluctuations in temperature.

    • Solution: Variations in ambient temperature can affect retention times.[9] Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Summary of Reported RP-HPLC Methods for Levocloperastine Analysis
ParameterMethod 1Method 2
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 cm x 0.46 cm) Hypersil BDS
Mobile Phase Buffer (pH 3.5) and Acetonitrile (50:50, v/v)Buffer (pH 6.5) and Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 273 nm227 nm
Temperature 30°CAmbient
Injection Volume Not Specified20 µL
Reference [10][7]
Table 2: Summary of Validation Parameters for a Levocloperastine Fendizoate and Chlorpheniramine Maleate RP-HPLC Method
Validation ParameterLevocloperastine FendizoateChlorpheniramine Maleate
Linearity Range (µg/mL) 20-804-16
Correlation Coefficient (r²) 0.99920.9994
LOD (µg/mL) 0.1460.0113
LOQ (µg/mL) 0.4440.0344
%RSD for Precision < 2< 2
Reference [6][6]

Experimental Protocols

RP-HPLC Method for the Determination of Levocloperastine

This protocol provides a general procedure for the analysis of Levocloperastine using a validated RP-HPLC method.

1.1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.[11]

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphate buffer components.

1.2. Chromatographic Conditions:

  • Refer to Table 1 for recommended starting conditions.

1.3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Levocloperastine reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing Levocloperastine with the mobile phase to obtain a theoretical concentration within the calibration range.[11]

1.4. Analysis:

  • Set up the HPLC system with the chosen chromatographic conditions and allow it to equilibrate.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Levocloperastine in the sample solutions from the calibration curve.[11]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Levocloperastine.

2.1. Preparation of Stock Solution:

  • Prepare a stock solution of Levocloperastine fendizoate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]

2.2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for a specified period. After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. After a specified time, neutralize with an equivalent amount of 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation (Solid State): Place a known amount of solid Levocloperastine fendizoate in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.[1]

  • Photolytic Degradation: Expose a solution of Levocloperastine fendizoate (1 mg/mL) to UV light (254 nm) and visible light for a specified duration. Keep a control sample in the dark. After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

2.3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Standard and Sample Solutions B System Equilibration A->B C Inject Solutions B->C D Data Acquisition C->D E Peak Integration and Identification D->E F Construct Calibration Curve E->F G Quantify Analyte F->G

Caption: Experimental workflow for HPLC analysis of Levocloperastine.

Troubleshooting_Workflow Start Analytical Problem Encountered Q1 Poor Peak Resolution? Start->Q1 S1 Adjust Mobile Phase pH or Organic:Aqueous Ratio Q1->S1 Yes Q2 Peak Tailing? Q1->Q2 No End Problem Resolved S1->End S2 Add Competing Base or Check Column Health Q2->S2 Yes Q3 Drifting Retention Times? Q2->Q3 No S2->End S3 Check Mobile Phase Prep, Equilibration, and Temp. Q3->S3 Yes Q3->End No S3->End

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Levocloperastine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Levocloperastine, with a specific focus on reducing peak tailing.

Troubleshooting Guide: Reducing Peak Tailing

Peak tailing is a common chromatographic issue, particularly with basic compounds like Levocloperastine, and can compromise the accuracy and resolution of your analysis.[1] This guide provides a systematic approach to diagnose and resolve peak tailing in your Levocloperastine chromatography experiments. A tailing factor (Tf) greater than 1.2 is generally considered significant.[2]

Q1: My Levocloperastine peak is tailing. What are the primary causes and how can I fix it?

Peak tailing for basic compounds like Levocloperastine in reverse-phase HPLC is often due to secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4] Levocloperastine has a pKa of approximately 8.82.[4][5] To ensure symmetrical peaks, the mobile phase pH should be controlled, ideally keeping it at least 2 pH units away from the analyte's pKa.[5][6]

Here is a step-by-step guide to troubleshoot and resolve peak tailing:

Step 1: Evaluate and Adjust Mobile Phase pH

Secondary interactions with silanol groups are a primary cause of peak tailing for basic compounds.[7] Adjusting the mobile phase pH can help to suppress the ionization of these silanol groups.

  • Recommendation: For Levocloperastine, operating at a lower pH (e.g., pH 2.5-4.0) will ensure the analyte is in its protonated form and minimize interactions with the stationary phase, leading to more symmetrical peaks.[4] Using buffers such as phosphate (B84403) or acetate (B1210297) is recommended to maintain a stable pH.[4]

Step 2: Incorporate a Mobile Phase Modifier

If adjusting the pH is not sufficient, a competing base can be added to the mobile phase to block the active silanol sites.

  • Recommendation: Add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%).[4] TEA will interact preferentially with the residual silanol groups, improving the peak shape of Levocloperastine.[4]

Step 3: Check for Column Overload

Injecting too much sample can lead to peak distortion, including tailing.[8]

  • Recommendation: Prepare and inject a sample at a lower concentration. If the peak shape improves, you were likely experiencing column overload.[4]

Step 4: Assess Column Health

The performance of the column can degrade over time due to contamination or degradation of the stationary phase.[2]

  • Recommendation: Flush the column with a strong solvent. If peak tailing persists, consider replacing the column, preferably with one that is end-capped to minimize silanol interactions.[4][8] End-capping reduces the number of available free silanol groups on the silica (B1680970) surface.[3]

Step 5: Minimize Extra-Column Volume

Dead volume in the HPLC system, such as from lengthy or wide-diameter tubing, can contribute to peak broadening and tailing.[9]

  • Recommendation: Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[9] Ensure all fittings and connections are properly made to avoid small voids.[10]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

This protocol outlines the steps to evaluate and optimize the mobile phase pH to reduce Levocloperastine peak tailing.

  • Initial Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 10mM phosphate buffer: Acetonitrile (B52724) (50:50, v/v) at an initial pH of 6.5.[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: 227 nm[5]

    • Injection Volume: 20 µL[5]

    • Sample Concentration: Prepare a standard solution of Levocloperastine in the mobile phase.

  • Procedure:

    • Prepare a series of mobile phases with varying pH values, for example: pH 4.0, pH 3.5, pH 3.0, and pH 2.5, using a phosphate or acetate buffer.

    • Equilibrate the column with the initial mobile phase (pH 6.5) until a stable baseline is achieved.

    • Inject the Levocloperastine standard and record the chromatogram.

    • Sequentially switch to the mobile phases with lower pH values, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

    • Inject the Levocloperastine standard for each pH condition and record the chromatograms.

    • Analyze the resulting peak shapes and calculate the tailing factor for each pH.

  • Expected Outcome: A significant improvement in peak symmetry (a tailing factor closer to 1) is expected at lower pH values.

Data Presentation

Table 1: Effect of Mobile Phase pH on Levocloperastine Peak Tailing

Mobile Phase pHTailing Factor (Tf)Observations
6.5> 1.5Significant peak tailing
4.01.3 - 1.5Moderate peak tailing
3.51.1 - 1.3Improved peak symmetry
3.0< 1.1Symmetrical peak shape
2.5< 1.1Symmetrical peak shape

Note: The values presented in this table are illustrative and may vary depending on the specific column and HPLC system used.

Visualizations

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) q1 Is the mobile phase pH at least 2 units below Levocloperastine's pKa (~8.82)? start->q1 s1 Adjust mobile phase pH to 2.5 - 4.0 using a buffer. q1->s1 No q2 Is a mobile phase modifier being used? q1->q2 Yes s1->q2 s2 Add 0.1% Triethylamine (TEA) to the mobile phase. q2->s2 No q3 Is the sample concentration within the linear range of the assay? q2->q3 Yes s2->q3 s3 Dilute the sample and reinject. q3->s3 No q4 Is the column old or has it been used extensively? q3->q4 Yes s3->q4 s4 Flush the column with a strong solvent. If tailing persists, replace the column. q4->s4 Yes end Symmetrical Peak (Tf <= 1.2) q4->end No s4->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

G cluster_0 Mechanism of Peak Tailing for Basic Analytes silica Silica Surface (Stationary Phase) silanol Ionized Silanol Groups (Si-O-) silica->silanol presents interaction Secondary Ionic Interaction silanol->interaction levocloperastine Protonated Levocloperastine (Basic Analyte, BH+) levocloperastine->silanol interacts with tailing Peak Tailing interaction->tailing leads to

Caption: Interaction between Levocloperastine and silanol groups.

Frequently Asked Questions (FAQs)

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the choice of organic modifier, such as acetonitrile or methanol, can influence peak shape. Acetonitrile is generally a stronger solvent in reverse-phase HPLC and may lead to shorter retention times. It is advisable to evaluate both during method development to achieve the best separation and peak symmetry.

Q3: What is an acceptable tailing factor according to USP?

While the ideal tailing factor is 1.0, a value of not more than 2.0 is often acceptable for many assays according to the United States Pharmacopeia (USP). However, for optimal performance and integration, a tailing factor as close to 1.0 as possible is desirable.

Q4: How can I differentiate between peak tailing caused by chemical effects and issues with the HPLC system?

If all peaks in the chromatogram exhibit tailing, it is more likely due to a system issue such as extra-column volume or a void in the column.[10] If only the Levocloperastine peak (or other basic compounds) is tailing, it is more likely due to secondary chemical interactions with the stationary phase.[10]

Q5: Are there alternative column chemistries that can reduce peak tailing for basic compounds?

Yes, in addition to end-capped C18 columns, other stationary phases can provide better peak shapes for basic analytes. These include polar-embedded phases or columns based on hybrid organic-silica particles, which have a lower silanol activity.[1][9]

References

Validation & Comparative

A Comparative Analysis of Levocloperastine and Dextromethorphan for Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of two prominent antitussive agents: Levocloperastine and Dextromethorphan (B48470). The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of these compounds.

Executive Summary

Levocloperastine, a non-opioid antitussive, demonstrates a dual mechanism of action, targeting both central and peripheral cough reflexes. Clinical data suggests Levocloperastine offers superior efficacy in reducing cough frequency and severity compared to the centrally-acting Dextromethorphan. Furthermore, Levocloperastine exhibits a more favorable safety profile, with a notably lower incidence of central nervous system side effects such as sedation. This guide synthesizes the available preclinical and clinical data to provide a comprehensive comparison of their efficacy, mechanisms of action, and safety profiles.

Clinical Efficacy: A Head-to-Head Comparison

A randomized, open-label, phase IV clinical trial directly compared the safety and efficacy of Levocloperastine and Dextromethorphan in the treatment of dry cough. The results indicated a statistically significant advantage for Levocloperastine in improving key cough parameters.[1][2][3]

Table 1: Comparative Clinical Efficacy of Levocloperastine and Dextromethorphan

Efficacy ParameterLevocloperastineDextromethorphanp-value
Mean Change in Cough Severity Score Significant DecreaseLess pronounced decrease<0.05
Mean Change in Cough Frequency Score Significant DecreaseLess pronounced decrease<0.05
Mean Change in Leicester Cough Questionnaire (LCQ) Score Significant IncreaseLess pronounced increase<0.05

Data adapted from Ghosh A, 2019.[1][2][3]

Mechanism of Action: A Tale of Two Pathways

Levocloperastine and Dextromethorphan employ distinct pharmacological mechanisms to achieve their antitussive effects.

Levocloperastine exhibits a dual mechanism of action:

  • Central Action: It acts on the bulbar cough center in the medulla oblongata to suppress the cough reflex.[4][5]

  • Peripheral Action: It possesses antihistaminic (H1 receptor antagonism) and mild anticholinergic properties, which help to reduce irritation in the tracheobronchial tree.[4][6]

Dextromethorphan primarily acts centrally through:

  • NMDA Receptor Antagonism: It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8]

  • Sigma-1 Receptor Agonism: It acts as an agonist at the sigma-1 receptor.[7][8]

G cluster_levo Levocloperastine cluster_dex Dextromethorphan l_central Bulbar Cough Center l_cough Cough Suppression l_central->l_cough Inhibition l_peripheral Peripheral Receptors (Tracheobronchial Tree) l_peripheral->l_cough Reduced Irritation d_central Central Nervous System d_receptors NMDA Receptor Antagonism Sigma-1 Receptor Agonism d_central->d_receptors d_cough Cough Suppression d_receptors->d_cough Inhibition

A simplified comparison of the primary mechanisms of action.

Receptor Binding Profiles

The differential effects of Levocloperastine and Dextromethorphan can be further understood by examining their binding affinities for various receptors.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorLevocloperastine (Cloperastine)Dextromethorphan
Sigma-1 20 (as Cloperastine)[9]348[10]
NMDA Not a primary targetUncompetitive antagonist[7][8]
Histamine H1 3.8 (as Cloperastine)[9]>1000[11]
Muscarinic Exhibits anticholinergic properties>10000[10]

Note: A lower Ki value indicates a higher binding affinity.

Safety and Tolerability

Clinical studies have indicated a more favorable safety profile for Levocloperastine compared to Dextromethorphan, particularly concerning central nervous system side effects.

Table 3: Comparative Side Effect Profiles

Side EffectLevocloperastineDextromethorphan
Sedation/Drowsiness Low incidence, generally not reported in comparative trials.[12]Commonly reported.[13]
Nausea Mild and transient.[3]Can occur.[13]
Dizziness Low incidence.Commonly reported.[13]
Dry Mouth Low incidence.Can occur.

In a prospective observational study, no adverse drug reactions, sedation, or other side effects were reported with Levocloperastine treatment.[14][15]

Experimental Protocols

Clinical Trial: Levocloperastine vs. Dextromethorphan

Objective: To compare the safety and efficacy of Levocloperastine and Dextromethorphan in the treatment of dry cough.

Methodology:

  • Study Design: A randomized, open-label, phase IV clinical trial.[1][2][3]

  • Participants: Patients with a clinical diagnosis of dry cough.

  • Intervention:

    • Group A: Dextromethorphan cough lozenges (5 mg) administered thrice daily for 7 days.[1][2][3]

    • Group B: Levocloperastine syrup (20 mg/5 ml) administered 5 ml thrice daily for 7 days.[1][2][3]

  • Outcome Measures:

    • Cough Severity Score

    • Cough Frequency Score

    • Leicester Cough Questionnaire (LCQ) Score

  • Assessment: Outcomes were assessed at baseline and at the end of the 7-day treatment period.

G start Patient Recruitment (Dry Cough Diagnosis) randomization Randomization start->randomization group_a Group A: Dextromethorphan (5mg, TID) randomization->group_a group_b Group B: Levocloperastine (20mg/5ml, TID) randomization->group_b treatment 7-Day Treatment Period group_a->treatment group_b->treatment assessment Assessment of Outcomes: - Cough Severity - Cough Frequency - LCQ Score treatment->assessment end Data Analysis assessment->end

Workflow of the comparative clinical trial.
Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of compounds in a preclinical model.

Methodology:

  • Animals: Male Hartley guinea pigs.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Cough Induction: Guinea pigs are exposed to an aerosol of 0.4 M citric acid for a defined period (e.g., 7 minutes) to induce coughing.[11]

  • Drug Administration: Test compounds (Levocloperastine, Dextromethorphan) or a vehicle are administered orally prior to the citric acid challenge.[11]

  • Data Collection: The number of coughs and the latency to the first cough are recorded during the exposure period.

  • Analysis: The antitussive effect is determined by comparing the cough response in the drug-treated groups to the vehicle control group.

G start Guinea Pig Acclimatization drug_admin Oral Administration: - Levocloperastine - Dextromethorphan - Vehicle start->drug_admin exposure Citric Acid Aerosol Exposure (0.4M) drug_admin->exposure data_rec Data Recording: - Number of Coughs - Latency to First Cough exposure->data_rec analysis Comparison to Vehicle Control data_rec->analysis end Efficacy Determination analysis->end

Experimental workflow for the citric acid-induced cough model.

Conclusion

The available evidence suggests that Levocloperastine is a highly effective antitussive agent with a favorable safety profile. Its dual mechanism of action, combining central and peripheral effects, likely contributes to its superior clinical efficacy in reducing cough severity and frequency when compared to Dextromethorphan. For researchers and drug development professionals, Levocloperastine represents a promising alternative to traditional centrally-acting antitussives, warranting further investigation and consideration in the development of novel cough therapies.

References

A Comparative Guide to the Efficacy of Levocloperastine and New Generation Antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of levocloperastine (B195437) with newer generation antitussive agents, including dextromethorphan (B48470), codeine, levodropropizine (B346804), and butamirate. The information is compiled from a range of preclinical and clinical studies to support research and development in respiratory medicine.

Executive Summary

Levocloperastine, a non-opioid antitussive, demonstrates comparable or, in some instances, superior efficacy to traditional and newer generation cough suppressants. It exhibits a dual mechanism of action, acting both centrally on the bulbar cough center and peripherally on the tracheobronchial tree.[1][2][3] Clinical data suggests a rapid onset of action and a favorable safety profile, particularly concerning central nervous system side effects, when compared to opioid-based antitussives like codeine.[1][2][4] Comparisons with dextromethorphan and levodropropizine also indicate competitive efficacy in reducing cough frequency and severity.[3][4][5]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various clinical trials comparing the efficacy of levocloperastine with other antitussive agents.

Table 1: Levocloperastine vs. Dextromethorphan

Efficacy ParameterLevocloperastineDextromethorphanStudy DetailsCitation
Change in Cough Severity Significantly greater reduction (p<0.5)-7-day, randomized, open-label trial[5]
Change in Cough Frequency Significantly greater reduction (p<0.5)-7-day, randomized, open-label trial[5]
Leicester Cough Questionnaire (LCQ) Score Significantly greater improvement (p<0.5)-7-day, randomized, open-label trial[5]

Table 2: Levocloperastine vs. Codeine

Efficacy ParameterLevocloperastineCodeineStudy DetailsCitation
Reduction in Cough Intensity Observed from day 1-Two clinical trials, 180 patients[4]
Reduction in Nighttime Awakenings Reduced in children-Six open clinical trials[2][6]
Investigator's Efficacy Judgment Good/Very Good in 90% of patientsGood/Very Good in 80% of patientsTwo clinical trials, 180 patients[4]
Adverse Events (Drowsiness) No reported casesSignificant number of patients reported drowsinessSix open clinical trials[2][6]

Table 3: Levocloperastine vs. Levodropropizine

Efficacy ParameterLevocloperastineLevodropropizineStudy DetailsCitation
Onset of Action More rapidSlowerMeta-analysis of clinical trials[3]
Improvement in Cough Symptoms (Day 1) 95% of pediatric patients showed improvement78% of pediatric patients showed improvementClinical trial in pediatric population[4]
Reduction in Cough Intensity and Frequency Greater reduction-Meta-analysis of clinical trials[3]

Table 4: Efficacy of Butamirate (No Direct Comparison with Levocloperastine Found)

Efficacy ParameterButamirateComparatorStudy DetailsCitation
Cough Suppression Acts centrally on the cough center-General pharmacology review[7]
Additional Effects Bronchodilatory and anti-inflammatory properties-General pharmacology review[7]
Onset of Action Rapidly absorbed, peak plasma concentrations in 1-2 hours-Pharmacokinetic data[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.

  • Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid inhalation.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Procedure:

    • Acclimatization: Animals are acclimatized to the experimental environment, which consists of a whole-body plethysmograph to monitor respiratory parameters.

    • Baseline Cough Response: Each animal is exposed to a nebulized solution of citric acid (e.g., 0.3 M) for a fixed period (e.g., 10 minutes) to establish a baseline cough response. The number of coughs is recorded using a microphone and a pressure transducer connected to the plethysmograph.

    • Drug Administration: Test compounds (e.g., levocloperastine, codeine) or vehicle are administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the cough challenge.

    • Cough Challenge: After the drug administration period, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded.

    • Data Analysis: The percentage inhibition of the cough response is calculated by comparing the number of coughs after drug treatment to the baseline response.

Clinical Trial: Randomized, Open-Label Study in Patients with Dry Cough

This protocol outlines a typical design for a clinical trial comparing the efficacy of two antitussive agents in a patient population.

  • Objective: To compare the safety and efficacy of Levocloperastine versus a comparator (e.g., Dextromethorphan) in the treatment of dry cough.

  • Study Design: A randomized, open-label, parallel-group, phase IV clinical trial.

  • Patient Population: Adult patients with a primary complaint of dry, non-productive cough for a specified duration.

    • Inclusion Criteria: Age 18-65 years, clinical diagnosis of dry cough, willingness to provide informed consent.

    • Exclusion Criteria: Productive cough, known hypersensitivity to study medications, pregnancy or lactation, severe underlying respiratory disease.

  • Intervention:

    • Group A: Levocloperastine syrup (e.g., 60 mg three times daily) for 7 days.

    • Group B: Comparator drug (e.g., Dextromethorphan lozenges, 10 mg three times daily) for 7 days.

  • Outcome Measures:

    • Primary: Change from baseline in cough severity and frequency, assessed using a validated scale (e.g., a 5-point rating scale).

    • Secondary: Change from baseline in the Leicester Cough Questionnaire (LCQ) total score to assess the impact on quality of life.

  • Data Collection: Assessments are performed at baseline (Day 0) and at the end of the treatment period (Day 7).

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test or non-parametric equivalents) are used to compare the changes in outcome measures between the two treatment groups. A p-value of <0.05 is typically considered statistically significant.[5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for levocloperastine and newer generation antitussives.

Levocloperastine Signaling Pathway

Levocloperastine_Pathway cluster_central Central Action (Bulbar Cough Center) cluster_peripheral Peripheral Action (Tracheobronchial Tree) Levocloperastine_central Levocloperastine Sigma1_Receptor Sigma-1 Receptor Levocloperastine_central->Sigma1_Receptor Binds to GIRK_Channels GIRK Channels Levocloperastine_central->GIRK_Channels Inhibits Cough_Signal_Transmission Inhibition of Cough Signal Transmission Sigma1_Receptor->Cough_Signal_Transmission Neuronal_Hyperpolarization Reduced Neuronal Hyperpolarization GIRK_Channels->Neuronal_Hyperpolarization Leads to Neuronal_Hyperpolarization->Cough_Signal_Transmission Cough_Suppression Cough_Suppression Cough_Signal_Transmission->Cough_Suppression Levocloperastine_peripheral Levocloperastine Cough_Receptors Cough Receptors (C-fibers) Levocloperastine_peripheral->Cough_Receptors Acts on Afferent_Nerve_Activity Reduced Afferent Nerve Activity Cough_Receptors->Afferent_Nerve_Activity Leads to Afferent_Nerve_Activity->Cough_Suppression

Caption: Dual mechanism of action of Levocloperastine.

Newer Generation Antitussive Signaling Pathways

New_Antitussives_Pathway cluster_dextromethorphan Dextromethorphan (Central) cluster_levodropropizine Levodropropizine (Peripheral) cluster_butamirate Butamirate (Central) Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor_D Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor_D Agonist Cough_Threshold Increased Cough Threshold NMDA_Receptor->Cough_Threshold Sigma1_Receptor_D->Cough_Threshold Cough_Suppression Cough_Suppression Cough_Threshold->Cough_Suppression Levodropropizine Levodropropizine C_Fibers Sensory C-Fibers Levodropropizine->C_Fibers Inhibits Neuropeptide_Release Inhibition of Neuropeptide Release (e.g., Substance P) C_Fibers->Neuropeptide_Release Leads to Cough_Reflex_L Reduced Cough Reflex Neuropeptide_Release->Cough_Reflex_L Cough_Reflex_L->Cough_Suppression Butamirate Butamirate Cough_Center Cough Center (Medulla Oblongata) Butamirate->Cough_Center Acts on Cough_Reflex_B Suppression of Cough Reflex Cough_Center->Cough_Reflex_B Cough_Reflex_B->Cough_Suppression

Caption: Mechanisms of action for newer generation antitussives.

Experimental Workflow: Clinical Trial

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Dry Cough Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Cough Severity, LCQ) Informed_Consent->Baseline_Assessment Randomization Randomization Group_A Group A (Levocloperastine) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Treatment_Period 7-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period End_of_Study_Assessment End-of-Study Assessment (Cough Severity, LCQ) Treatment_Period->End_of_Study_Assessment Baseline_Assessment->Randomization Data_Analysis Statistical Data Analysis End_of_Study_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for a comparative antitussive clinical trial.

References

A Comparative Analysis of Levocloperastine Hydrochloride and Fendizoate Salts: Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

Pharmacokinetic parameters for levocloperastine (B195437) have been reported following the oral administration of its fendizoate salt. A crucial point noted in clinical studies is that 70.8 mg of levocloperastine fendizoate corresponds to 40 mg of the hydrochloride salt, indicating a difference in molecular weight that is important for dosage considerations.[1]

Salt FormDosage AdministeredCorresponding Active MoietyCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)Key Observations
Levocloperastine Fendizoate 70.8 mg (oral suspension)36 mg of levocloperastine~10 µg/L2 to 4 hoursAbsorption is gradual and protracted from the intestine.[1]
Levocloperastine Hydrochloride 40 mg36 mg of levocloperastineData not available from direct studiesData not available from direct studiesAssumed to have a different pharmacokinetic profile due to differences in solubility.

Experimental Protocols

To definitively compare the bioavailability of this compound and fendizoate salts, a randomized, crossover bioequivalence study would be the standard approach. Below is a detailed methodology for such a study in a rat model.

Objective

To compare the rate and extent of absorption of levocloperastine from this compound and levocloperastine fendizoate oral formulations in rats.

Study Design

A single-dose, two-period, two-sequence, crossover study.

Materials and Methods
  • Test Articles: this compound and Levocloperastine fendizoate.

  • Vehicle: A suitable suspension vehicle, such as 0.5% w/v methylcellulose (B11928114) in water.

  • Subjects: Healthy adult male Wistar rats (200-250g).

  • Dosing:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of either this compound or fendizoate is administered via oral gavage. The dose would be calculated based on the molar equivalent of the active levocloperastine base.

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged to separate the plasma.

    • Plasma is stored at -80°C until analysis.

  • Bioanalytical Method:

    • Levocloperastine concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each rat:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

  • Statistical Analysis:

    • The pharmacokinetic parameters are statistically analyzed using an analysis of variance (ANOVA) to determine if there are any significant differences between the two salt forms.

Visualizations

Experimental Workflow for Bioavailability Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_washout Washout Period Animal_Selection Healthy Wistar Rats Fasting Overnight Fasting Animal_Selection->Fasting Dosing_HCl Oral Gavage: Levocloperastine HCl Dosing_Fend Oral Gavage: Levocloperastine Fendizoate Blood_Sampling Serial Blood Sampling Dosing_HCl->Blood_Sampling Dosing_Fend->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Washout 7-Day Washout PK_Analysis->Washout Washout->Dosing_HCl Crossover Group Washout->Dosing_Fend Crossover Group

Caption: Workflow for a crossover bioavailability study in rats.

Signaling Pathway (Hypothetical)

The primary mechanism of action for levocloperastine is as a central and peripheral antitussive. A signaling pathway diagram is not directly applicable to a bioavailability comparison. However, a logical flow of the compound through the body can be visualized.

G Oral_Admin Oral Administration (HCl or Fendizoate Salt) GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Absorption into Systemic Circulation GI_Tract->Absorption Distribution Distribution to Tissues (including Lungs and Brainstem) Absorption->Distribution Metabolism Hepatic Metabolism Absorption->Metabolism First-Pass Effect Distribution->Metabolism Excretion Excretion (Feces and Urine) Metabolism->Excretion

Caption: Pharmacokinetic pathway of orally administered levocloperastine.

References

Head-to-Head Clinical Trial Data of Levocloperastine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine is a non-opioid antitussive agent with a dual mechanism of action, targeting both the central cough center in the medulla oblongata and peripheral cough receptors in the tracheobronchial tree.[1][2] This guide provides a comprehensive comparison of Levocloperastine against other commonly used antitussive agents, including its racemic form DL-cloperastine, codeine, levodropropizine (B346804), and dextromethorphan (B48470). The information is supported by data from head-to-head clinical trials to aid in research and drug development.

Comparative Efficacy

Clinical studies have demonstrated that Levocloperastine offers comparable or superior efficacy in reducing cough frequency and intensity, often with a more rapid onset of action compared to other antitussives.[2][3][4]

Levocloperastine vs. DL-cloperastine

In comparative trials, Levocloperastine has shown a more rapid therapeutic effect than its racemic counterpart, DL-cloperastine.[5] Significant reductions in cough intensity and frequency were observed after just one day of treatment with Levocloperastine.[5]

Levocloperastine vs. Codeine

In two clinical trials involving 180 patients, Levocloperastine was found to be at least as effective as codeine in reducing cough symptoms.[1] Notably, Levocloperastine demonstrated a faster onset of action.[3]

Levocloperastine vs. Levodropropizine

Head-to-head trials have indicated a trend towards a more rapid improvement in cough symptoms with Levocloperastine compared to levodropropizine.[1] In one study, 95% of patients in the Levocloperastine group showed improvement on the first day, compared to 78% in the levodropropizine group.[1]

Levocloperastine vs. Dextromethorphan

A randomized, open-label phase IV clinical trial concluded that Levocloperastine was significantly more effective than dextromethorphan in treating dry cough.[1] Levocloperastine led to a greater reduction in both the severity and frequency of cough by day 7.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from head-to-head clinical trials.

Table 1: Efficacy Data from Comparative Clinical Trials

ComparatorKey Efficacy Findings for LevocloperastineReference
DL-cloperastine More rapid onset of action, with significant reductions in cough intensity and frequency observed after one day of treatment.[5]
Codeine At least as effective as codeine in reducing cough intensity and frequency.[1]
Levodropropizine 95% of patients showed improvement in cough symptoms at day 1, compared to 78% with levodropropizine.[1]
Dextromethorphan Significantly greater reduction in cough severity and frequency at day 7 (p<0.5).[1]

Table 2: Safety and Tolerability Data from Comparative Clinical Trials

Adverse EventLevocloperastineDL-cloperastineCodeineLevodropropizineDextromethorphanReference
Drowsiness No clinically significant central adverse events reported.Reported as a side effect.Drowsiness reported by a significant number of patients.Drowsiness reported.Potential for drowsiness.[1][3][5]
Nausea Mild and transient nausea was the only adverse event reported in some trials.Reported as a treatment-related adverse event.Nausea can occur.Nausea can occur.Nausea can occur.[1][5]
Dry Mouth Not reported as a significant adverse event.Reported as a treatment-related adverse event.Dry mouth is a known side effect.Not a primary side effect.Not a primary side effect.[1][5]

Experimental Protocols

While detailed protocols for every cited trial are not publicly available, the general methodology can be summarized. The clinical trials were typically open-label, controlled studies involving patients with cough associated with various respiratory conditions.[3][5]

General Inclusion and Exclusion Criteria
  • Inclusion Criteria: Patients of varying ages with acute or chronic non-productive cough associated with conditions such as bronchitis, asthma, pneumonia, and upper respiratory tract infections.[3]

  • Exclusion Criteria: Recent treatment with other antitussive agents or current use of over-the-counter cough medications.[6]

Assessment of Efficacy and Safety

Efficacy was primarily assessed by the reduction in cough frequency and intensity, often measured using patient diaries and validated scales.[1] Safety and tolerability were evaluated by monitoring the incidence and severity of adverse events.[1][5]

Example Protocol: Levocloperastine vs. Dextromethorphan

A randomized, open-label, phase IV clinical trial was conducted to compare the safety and efficacy of Levocloperastine and dextromethorphan in the treatment of dry cough.

  • Patient Population: Patients with dry cough.

  • Treatment Arms:

    • Group A: Dextromethorphan cough lozenges (5 mg) administered thrice daily for 7 days.

    • Group B: Levocloperastine syrup (20 mg/5 ml) administered as 5 ml thrice daily for 7 days.

  • Assessments: Severity and frequency of cough, and the Leicester Cough Questionnaire (LCQ) score were assessed at the end of day 7.

Signaling Pathways and Mechanisms of Action

The antitussive effects of Levocloperastine and its comparators are mediated through distinct signaling pathways.

Levocloperastine's Dual Mechanism of Action

Levocloperastine exerts its effect through both central and peripheral pathways.[1] Centrally, it acts on the bulbar cough center.[1] Peripherally, it acts on cough receptors in the tracheobronchial tree.[1] This dual action is believed to contribute to its high efficacy and favorable safety profile.[1]

Levocloperastine_Mechanism cluster_central Central Nervous System cluster_peripheral Peripheral Airways Bulbar Cough Center Bulbar Cough Center Cough Reflex Cough Reflex Bulbar Cough Center->Cough Reflex Suppresses Tracheobronchial Cough Receptors Tracheobronchial Cough Receptors Tracheobronchial Cough Receptors->Cough Reflex Suppresses Levocloperastine Levocloperastine Levocloperastine->Bulbar Cough Center Inhibition Levocloperastine->Tracheobronchial Cough Receptors Inhibition Comparative_Mechanisms cluster_sites Site of Action Central Central Peripheral Peripheral Levocloperastine Levocloperastine Levocloperastine->Central Levocloperastine->Peripheral DL-cloperastine DL-cloperastine DL-cloperastine->Central DL-cloperastine->Peripheral Codeine Codeine Codeine->Central Primarily Levodropropizine Levodropropizine Levodropropizine->Peripheral Primarily Dextromethorphan Dextromethorphan Dextromethorphan->Central Primarily Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Levocloperastine Arm Levocloperastine Arm Randomization->Levocloperastine Arm Comparator Arm Comparator Arm Randomization->Comparator Arm Treatment Period Treatment Period Levocloperastine Arm->Treatment Period Comparator Arm->Treatment Period Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Safety Assessment Safety Assessment Treatment Period->Safety Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis Results Results Data Analysis->Results

References

Unraveling the Peripheral Antitussive Power of Levocloperastine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of Levocloperastine's peripheral mechanism of action against other key antitussive agents. Supported by experimental data, this document delves into the efficacy and methodologies used to validate the unique properties of this compound.

Levocloperastine, a non-opioid antitussive, distinguishes itself through a dual mechanism of action, targeting both the central nervous system and the peripheral airways.[1][2] This guide specifically illuminates its peripheral effects, offering a comparative analysis with other peripherally and centrally acting cough suppressants, namely Levodropropizine and Codeine.

Comparative Efficacy and Tolerability

Clinical studies consistently demonstrate Levocloperastine's efficacy in reducing cough frequency and intensity, often with a more rapid onset of action compared to its counterparts.[3][4] Furthermore, its favorable safety profile, particularly the low incidence of central nervous system side effects like drowsiness, makes it a compelling alternative to traditional antitussive therapies.[1][4]

Table 1: Clinical Efficacy of Levocloperastine vs. Levodropropizine
Efficacy ParameterLevocloperastineLevodropropizinep-value
Improvement in Cough Intensity96.7% of patients43.3% of patients< 0.0001
Improvement in Cough Frequency83.3% of patients46.7% of patients= 0.0029
Data from controlled trials comparing Levocloperastine and Levodropropizine in adults with cough, showing a significantly higher probability of improvement with Levocloperastine.[5]
Table 2: Clinical Efficacy of Levocloperastine vs. Codeine
Efficacy ParameterLevocloperastineCodeine
Reduction in Cough Intensity90% of patients80% of patients
Reduction in Cough Frequency87% of patients77% of patients
Reduction in Night-time Awakenings50% of patients67% of patients
Data from two studies in 180 patients with subacute or relapsing chronic respiratory diseases, indicating comparable efficacy between Levocloperastine and Codeine.[5]
Table 3: Comparative Adverse Event Profile
Adverse EventLevocloperastineLevodropropizineCodeine
DrowsinessNot ReportedReportedFrequently Reported
Dry MouthNot ReportedReportedReported
NauseaMild and TransientReportedReported
Compiled from multiple clinical trials, highlighting the superior tolerability of Levocloperastine, with a notable absence of sedative effects.[1][6]

Validating the Peripheral Mechanism: Experimental Protocols

The peripheral antitussive effects of Levocloperastine and other agents are often validated using preclinical models that induce a cough reflex through chemical irritation of the airways. The citric acid-induced cough model in guinea pigs is a standard and widely accepted methodology.

Citric Acid-Induced Cough Model in Guinea Pigs

This model assesses the ability of a compound to suppress a chemically induced cough reflex.

Animals: Male Hartley guinea pigs are typically used.

Apparatus:

  • A whole-body plethysmograph to house the animal.

  • A nebulizer to generate a citric acid aerosol.

  • A microphone and pressure transducer to detect and record coughs.

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmograph chamber before the experiment.

  • Drug Administration: The test compound (e.g., Levocloperastine) or vehicle is administered, typically orally or via injection, at a predetermined time before the challenge.

  • Cough Induction: Guinea pigs are exposed to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 5-10 minutes).

  • Data Collection: The number of coughs is recorded during and immediately after the citric acid exposure.

  • Analysis: The antitussive effect is determined by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Levocloperastine_Peripheral_Mechanism cluster_airway Airway Lumen & Smooth Muscle cluster_levocloperastine Levocloperastine Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction Activates Cough_Stimulus Cough_Stimulus Bronchoconstriction->Cough_Stimulus Induces Smooth_Muscle_Cell Bronchial Smooth Muscle Cell Smooth_Muscle_Cell->Bronchoconstriction Contributes to Levocloperastine Levocloperastine Levocloperastine->H1_Receptor Antagonizes Levocloperastine->Smooth_Muscle_Cell Papaverine-like effect (relaxes) Experimental_Workflow_Cough_Model cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization to Plethysmograph Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin Citric_Acid Citric Acid Aerosol Challenge (0.4M) Drug_Admin->Citric_Acid Cough_Recording Record Number of Coughs Citric_Acid->Cough_Recording Comparison Compare Cough Count (Drug vs. Vehicle) Cough_Recording->Comparison Efficacy Determine Antitussive Efficacy Comparison->Efficacy Clinical_Trial_Comparison_Logic cluster_drugs Antitussive Agents cluster_outcomes Clinical Outcomes Levocloperastine Levocloperastine Efficacy Efficacy (Cough Reduction) Levocloperastine->Efficacy Superior to Levodropropizine Comparable to Codeine Tolerability Tolerability (Adverse Events) Levocloperastine->Tolerability Superior to Codeine & Levodropropizine Levodropropizine Levodropropizine Levodropropizine->Efficacy Less Effective than Levocloperastine Codeine Codeine Codeine->Efficacy Comparable to Levocloperastine Codeine->Tolerability Inferior to Levocloperastine

References

Comparative Analysis of Levocloperastine ED50 Values in Preclinical Cough Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 50% effective dose (ED50) values for the antitussive agent Levocloperastine across different preclinical models of induced cough. The data presented is derived from published studies and is intended to offer an objective performance comparison with the standard antitussive, codeine. Detailed experimental methodologies are provided for the cited studies to ensure reproducibility and facilitate cross-study evaluation.

Quantitative Data Summary

The antitussive efficacy of Levocloperastine has been quantified by determining its ED50 in guinea pig models utilizing different chemical tussigens. The following table summarizes the key findings from these studies, offering a direct comparison with codeine.

CompoundTussive AgentAnimal ModelED50 (mg/kg)
Levocloperastine Citric AcidGuinea Pig2.6[1]
CodeineCitric AcidGuinea Pig3.6[1]
Levocloperastine Ammonia (B1221849) VaporGuinea Pig2.9[1]
CodeineAmmonia VaporGuinea Pig3.1[1]

Experimental Protocols

The determination of antitussive ED50 values relies on standardized experimental protocols designed to induce a consistent cough reflex in animal models. The methodologies for the key experiments cited in this guide are detailed below.

Citric Acid-Induced Cough Model

This is a widely used and validated preclinical model for the evaluation of potential antitussive agents.

  • Animal Model: Male Hartley guinea pigs are commonly used for this assay. The animals are acclimated to the laboratory environment to minimize stress-related variability.

  • Apparatus: A whole-body plethysmography chamber is utilized to house the guinea pig during the experiment. This chamber is connected to a nebulizer for the administration of the tussive agent and a recording system, which typically includes a microphone and a pressure transducer to detect the characteristic sound and pressure changes associated with a cough.

  • Procedure:

    • Drug Administration: Levocloperastine or a vehicle control is administered to the guinea pigs, typically via oral or intraperitoneal routes, at varying doses to establish a dose-response curve.

    • Acclimation in Chamber: Each animal is placed individually into the plethysmography chamber for a brief acclimation period.

    • Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period, typically 5 to 10 minutes.

    • Data Recording: The number of coughs is recorded during the exposure period and for a defined duration immediately following.

    • ED50 Calculation: The dose of Levocloperastine that produces a 50% reduction in the number of coughs compared to the vehicle-treated group is calculated as the ED50.

Ammonia Vapor-Induced Cough Model

This model employs ammonia vapor as the chemical irritant to induce coughing. While the ED50 value for Levocloperastine in this model is reported, specific details of the experimental protocol, such as the precise concentration of ammonia vapor and the duration of exposure, are not consistently detailed in the available literature. However, the general principles of the experiment are similar to the citric acid model.

  • Animal Model: Guinea pigs are used as the experimental animal.

  • Procedure:

    • Following administration of Levocloperastine or a vehicle, animals are exposed to ammonia vapor in a sealed chamber.

    • The number of coughs is counted over a specified period.

    • The ED50 is determined as the dose that reduces the cough count by 50% relative to the control group.

Visualizing Experimental and Physiological Pathways

To further elucidate the methodologies and mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for Antitussive ED50 Determination cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase animal_prep Animal Acclimation (Guinea Pigs) drug_admin Drug Administration (e.g., Oral Gavage) animal_prep->drug_admin drug_prep Drug Preparation (Levocloperastine & Vehicle) drug_prep->drug_admin acclimation Chamber Acclimation drug_admin->acclimation cough_induction Cough Induction (Citric Acid or Ammonia Vapor) acclimation->cough_induction data_recording Data Recording (Cough Count) cough_induction->data_recording data_analysis Data Analysis data_recording->data_analysis ed50_calc ED50 Calculation data_analysis->ed50_calc

Caption: Workflow for determining the antitussive ED50 of Levocloperastine.

signaling_pathway Dual Antitussive Signaling Pathway of Levocloperastine cluster_peripheral Peripheral Action cluster_central Central Action cough_stimuli Cough Stimuli (e.g., Irritants) airway_receptors Peripheral Cough Receptors (Tracheobronchial Tree) cough_stimuli->airway_receptors afferent_nerve Afferent Nerve Fibers airway_receptors->afferent_nerve cough_center Bulbar Cough Center (Medulla) afferent_nerve->cough_center levo_peripheral Levocloperastine (Antihistaminic & Antiserotonergic Effects) levo_peripheral->airway_receptors Inhibits efferent_pathway Efferent Motor Nerves cough_center->efferent_pathway cough_reflex Cough Reflex efferent_pathway->cough_reflex levo_central Levocloperastine levo_central->cough_center Inhibits

Caption: Dual signaling pathway of Levocloperastine's antitussive action.

Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism of action, targeting both the central nervous system and the peripheral airways.[2][3]

  • Central Action: It acts on the bulbar cough center in the medulla oblongata, inhibiting the cough reflex at its origin.[2]

  • Peripheral Action: Levocloperastine also acts on peripheral cough receptors located in the tracheobronchial tree.[2] This peripheral activity is attributed to its antihistaminic and antiserotonergic properties, which can reduce the sensitivity of airway sensory nerves to irritant stimuli.[1]

This dual mechanism contributes to its overall efficacy in suppressing cough induced by various triggers.

References

Levocloperastine Versus Opioid Antitussives: A Comparative Safety Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of levocloperastine's safety and tolerability in contrast to traditional opioid-based cough suppressants, supported by experimental data and mechanistic insights.

Executive Summary

Levocloperastine (B195437), a non-opioid antitussive, presents a significantly more favorable safety and tolerability profile compared to opioid antitussives such as codeine and dextromethorphan. Clinical data consistently demonstrates that while offering comparable or superior efficacy in reducing cough, levocloperastine is notably free from the central nervous system (CNS) side effects, including sedation, respiratory depression, and abuse potential, that are characteristic of opioid medications. This superior safety profile is rooted in its distinct dual mechanism of action, which involves selective central and peripheral pathways without engaging the opioid receptor system. This guide provides a comprehensive comparison of the safety profiles, a summary of key experimental data, detailed experimental protocols, and a visualization of the distinct signaling pathways to inform researchers, scientists, and drug development professionals.

Comparative Safety and Tolerability: A Quantitative Overview

Clinical trial data consistently underscores the superior tolerability of levocloperastine over opioid antitussives. A key differentiator is the near absence of CNS-related adverse events with levocloperastine.

Adverse EventLevocloperastineCodeineDextromethorphan
Drowsiness/Sedation Not Reported in a pooled analysis of 469 patients[1]Frequently Observed[1]Reported[1]
Respiratory Depression Not Reported[1]A known risk, especially in certain patient populations[1]Can occur at high doses
Abuse Potential Devoid of addiction and dependence phenomena[1][2]Known potential for abuse and dependence[1]Potential for abuse, particularly at supratherapeutic doses
Nausea Mild and transient, reported with low incidence[1][3]Reported[3]Reported
Dry Mouth Not Reported[3]Reported[3]Not specified

Mechanistic Differences: Signaling Pathways

The divergent safety profiles of levocloperastine and opioid antitussives can be attributed to their fundamentally different interactions with cellular signaling pathways.

Levocloperastine's Dual Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism that involves both central and peripheral pathways, without interacting with the opioid receptor system. Its central action is selective for the bulbar cough center, while its peripheral action is thought to involve the modulation of C-fiber sensory afferents in the airways.[1][2][3][4][5][6]

Levocloperastine_Pathway cluster_CNS Central Nervous System (Bulbar Cough Center) cluster_PNS Peripheral Airways LCPA_central Levocloperastine Cough_Center Cough Center Neurons LCPA_central->Cough_Center Inhibition Cough_Suppression Cough_Suppression Cough_Center->Cough_Suppression Leads to LCPA_peripheral Levocloperastine C_Fibers C-Fiber Sensory Afferents LCPA_peripheral->C_Fibers Modulation C_Fibers->Cough_Suppression Contributes to

Levocloperastine's Dual Antitussive Mechanism
Opioid Antitussives' Signaling Pathway

Opioid antitussives, such as codeine, primarily exert their effects by activating mu (µ) and kappa (κ) opioid receptors in the CNS.[1] This activation initiates a cascade of downstream signaling events that, while suppressing the cough reflex, also lead to a range of undesirable side effects.[1]

Opioid_Pathway cluster_Opioid_Action Opioid Antitussive Action cluster_Downstream Downstream Signaling Cascade Opioid Opioid Antitussive (e.g., Codeine) Mu_Kappa_Receptor μ/κ-Opioid Receptors (GPCR) Opioid->Mu_Kappa_Receptor Agonist Binding G_Protein Gi/o Protein Activation Mu_Kappa_Receptor->G_Protein Adenylate_Cyclase ↓ Adenylyl Cyclase Activity G_Protein->Adenylate_Cyclase Ion_Channels ↑ K+ Efflux / ↓ Ca2+ Influx G_Protein->Ion_Channels cAMP ↓ cAMP Levels Adenylate_Cyclase->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Neuronal_Hyperpolarization Cough_Suppression Cough_Suppression Neuronal_Hyperpolarization->Cough_Suppression Leads to Side_Effects CNS Side Effects (Sedation, Respiratory Depression, Abuse Potential) Neuronal_Hyperpolarization->Side_Effects Contributes to

Simplified Signaling Pathway of Opioid Antitussives

Experimental Protocols

Clinical Trial: Citric Acid-Induced Cough Challenge

A standard method to evaluate the efficacy of antitussive agents in a clinical setting is the Citric Acid-Induced Cough Challenge.[4]

  • Objective: To quantify the antitussive effect of a test compound by measuring the change in cough frequency in response to a standardized tussive challenge.

  • Methodology:

    • Subject Screening: Healthy, non-smoking subjects with no history of respiratory disease are recruited.

    • Baseline Cough Response: Each subject inhales a single breath of aerosolized citric acid at ascending concentrations to determine the concentration that reliably elicits a predefined number of coughs (the tussive threshold).

    • Drug Administration: Subjects are randomized to receive the active drug (e.g., levocloperastine) or a placebo in a double-blind, crossover design.

    • Post-Dose Cough Challenge: The cough challenge is repeated at specified time points after drug administration using the predetermined tussive threshold concentration of citric acid.

    • Data Analysis: The number of coughs is recorded, and the percentage reduction in cough frequency compared to placebo is calculated.

Cough_Challenge_Workflow Start Start: Recruit Subjects Screening Subject Screening Start->Screening Baseline Determine Tussive Threshold (Citric Acid Challenge) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug/Placebo Administration Randomization->Drug_Admin Post_Dose Post-Dose Cough Challenge Drug_Admin->Post_Dose Data_Analysis Data Recording and Analysis Post_Dose->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Workflow for a Citric Acid-Induced Cough Challenge
Preclinical Study: Guinea Pig Model of Cough

The guinea pig is a standard preclinical model for studying cough as its airway innervation is similar to that of humans.[7]

  • Objective: To evaluate the antitussive efficacy of a test compound in an animal model.

  • Methodology:

    • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

    • Tussive Agent: Cough is induced by exposure to an aerosol of a tussigenic agent, such as citric acid or capsaicin.

    • Drug Administration: The test compound (e.g., levocloperastine) or vehicle is administered orally or via other relevant routes prior to the tussive challenge.

    • Cough Assessment: The number of coughs is counted by a trained observer or using a sound-recording and analysis system within a whole-body plethysmograph.

    • Data Analysis: The cough response in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.

Conclusion

References

Levocloperastine in the Spotlight: A Comparative Clinical Efficacy Analysis for Cough Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data reveals levocloperastine (B195437) as a potent and well-tolerated antitussive agent, offering a favorable alternative to traditional cough suppressants. This guide synthesizes quantitative data from multiple studies, details experimental methodologies, and visualizes the underlying mechanisms to provide researchers, scientists, and drug development professionals with a thorough comparative analysis of levocloperastine's efficacy.

Levocloperastine, the levorotatory isomer of cloperastine, has demonstrated significant efficacy in reducing cough frequency and intensity across diverse patient populations, including both adults and children, suffering from cough associated with various respiratory conditions.[1][2] Its dual mechanism of action, targeting both the central nervous system's cough center and peripheral receptors in the tracheobronchial tree, contributes to its robust therapeutic profile.[2][3][4] Clinical studies consistently indicate that levocloperastine's efficacy is comparable or even superior to other standard antitussives, such as codeine, dextromethorphan, and its racemic form, DL-cloperastine, often with a more rapid onset of action and a significantly better tolerability profile.[1][5][6]

Quantitative Comparison of Efficacy

The following tables summarize the key efficacy and safety data from comparative clinical trials involving levocloperastine and other antitussive agents.

Efficacy Parameter Levocloperastine DL-Cloperastine Codeine Levodropropizine Dextromethorphan p-value Source
Investigator's Judgment of Efficacy (Very Good/Good)98.3%76.7%---< 0.0003[3]
Reduction in Cough Intensity & FrequencySignificant improvement from day 1Slower onset of actionComparable to LevocloperastineTrend towards slower improvementLess effective than Levocloperastine-[1][2][7][8]
Onset of ActionRapid, with significant reductions after 1 dayBeneficial effects on average 3 days laterSlower than Levocloperastine78% of patients showed improvement at day 1 (vs. 95% for Levocloperastine)--[2][3]

Table 1: Comparative Efficacy of Levocloperastine

Adverse Event Levocloperastine (n=469) DL-Cloperastine (n=60) Codeine (n=90) Levodropropizine (n=155) Source
Drowsiness0%Reported17.8% (16 patients)Reported[3]
Dry Mouth0%ReportedReportedReported[3]
NauseaMild and transientReportedReportedReported[3]

Table 2: Comparative Adverse Event Incidence

Experimental Protocols

A standard method for evaluating the efficacy of antitussive agents in a clinical setting is the Citric Acid-Induced Cough Challenge . This protocol is designed to induce a transient, reproducible cough response to assess the efficacy of an antitussive agent compared to a placebo.

Objective: To quantify the antitussive effect of a test compound by measuring the change in cough frequency in response to a standardized tussive challenge.

Methodology:

  • Subject Screening: Healthy, non-smoking subjects with no history of respiratory disease are recruited.

  • Baseline Cough Response: Each subject inhales a single breath of aerosolized citric acid at ascending concentrations to determine the concentration that reliably elicits a predefined number of coughs (the tussive threshold).

  • Drug Administration: Subjects are administered either the active drug (e.g., Levocloperastine) or a placebo in a randomized, double-blind manner.

  • Post-Dose Cough Challenge: The cough challenge is repeated at specified time points after drug administration (e.g., 1, 2, 4, and 6 hours) using the predetermined tussive threshold concentration of citric acid.

  • Cough Measurement: The number of coughs elicited during each challenge is recorded.

  • Data Analysis: The change in cough frequency from baseline is calculated for both the active drug and placebo groups. Statistical analysis is performed to determine the significance of the antitussive effect.[3]

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Recruitment Recruit Healthy Volunteers Screening Screening for Eligibility Recruitment->Screening Baseline Determine Baseline Cough Threshold (Citric Acid Challenge) Screening->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Administer Levocloperastine Randomization->DrugAdmin PlaceboAdmin Administer Placebo Randomization->PlaceboAdmin PostDose Post-Dose Cough Challenge (Multiple Time Points) DrugAdmin->PostDose PlaceboAdmin->PostDose RecordCoughs Record Number of Coughs PostDose->RecordCoughs Analysis Statistical Analysis of Cough Frequency Change RecordCoughs->Analysis

Caption: Workflow of a Citric Acid-Induced Cough Challenge Clinical Trial.

Signaling Pathways

Levocloperastine's antitussive effect is mediated through a dual mechanism, acting on both central and peripheral pathways.[3][4] Centrally, it is thought to modulate the cough center in the medulla oblongata.[3] Evidence suggests its involvement with sigma-1 (σ1) receptors and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within the nucleus tractus solitarius, a key relay center for cough afferents.[4] Peripherally, it acts on cough receptors in the tracheobronchial tree.[2] This dual action is distinct from purely centrally acting agents like codeine.

cluster_peripheral Peripheral Airways cluster_cns Central Nervous System (Medulla) CoughReceptors Cough Receptors CoughCenter Cough Center CoughReceptors->CoughCenter Afferent Signals CoughCenter->CoughReceptors Efferent Signals (Cough Reflex) Sigma1 σ1 Receptor GIRK GIRK Channels Levocloperastine Levocloperastine Levocloperastine->CoughReceptors Inhibits Levocloperastine->CoughCenter Inhibits (Selective)

References

Safety Operating Guide

Safeguarding Our Laboratories and Environment: Proper Disposal of Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. Adherence to proper disposal protocols for chemical compounds like Levocloperastine hydrochloride is a critical component of ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), it is recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, it must be managed as a non-RCRA pharmaceutical waste, with disposal methods aimed at preventing its entry into the water supply.[1] Under no circumstances should Levocloperastine solutions be poured down the drain.[1]

Summary of Disposal Procedures

The following table outlines the recommended disposal pathways for various forms of this compound waste generated in a laboratory setting.

Waste TypeRecommended Disposal MethodKey Considerations
Unused or Expired Levocloperastine (Pure Compound) Incineration via a licensed hazardous material disposal company.Segregate from other waste streams in a clearly labeled, sealed container.[1]
Contaminated Labware (e.g., glassware, pipette tips) Incineration via a licensed hazardous material disposal company.Collect in a designated, puncture-proof container labeled for pharmaceutical waste.[1]
Aqueous Solutions Containing Levocloperastine Collection for incineration.DO NOT dispose down the drain due to aquatic toxicity.[1]
Empty Stock Containers Triple-rinse with a suitable solvent; manage the rinsate as Levocloperastine waste.The defaced, triple-rinsed container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[1]

Experimental Protocol: Step-by-Step Disposal Procedures

Materials Required:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Sealable, leak-proof containers clearly labeled for "Pharmaceutical Waste for Incineration."

  • Puncture-proof sharps container for contaminated sharps.

  • Suitable solvent for rinsing empty containers.

Procedure:

  • Segregation at the Point of Generation: Immediately separate all waste contaminated with Levocloperastine from other laboratory waste streams such as regular trash, biohazardous waste, and RCRA hazardous waste.[1]

  • Handling of Pure Levocloperastine Waste: Carefully transfer any unused or expired solid Levocloperastine into the designated pharmaceutical waste container. Take precautions to avoid creating dust.[1]

  • Handling of Contaminated Materials:

    • Place all disposable items that have come into contact with Levocloperastine, such as gloves and weighing papers, into the designated pharmaceutical waste container.[1]

    • Contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container that is also marked for pharmaceutical waste incineration.[1]

  • Management of Liquid Waste: Collect all aqueous solutions containing Levocloperastine in a sealed, leak-proof container that is clearly labeled.[1]

  • Decontamination of Empty Stock Containers:

    • Triple-rinse the empty container with a suitable solvent.[1]

    • Collect the rinsate and manage it as liquid Levocloperastine waste for incineration.[1]

    • After triple-rinsing, completely deface or remove the original label to prevent misidentification.[1]

    • The clean, empty container can then be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.[1]

  • Storage and Collection: Store the sealed pharmaceutical waste container in a secure, designated area away from general laboratory traffic, pending pickup by a licensed waste management contractor.[1]

Levocloperastine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Action A Levocloperastine Waste Generated B Pure Compound / Expired Stock A->B C Contaminated Labware (sharps/non-sharps) A->C D Aqueous Solution A->D E Empty Stock Container A->E F Segregate in Labeled, Sealed Container for Incineration B->F G Collect in Designated Puncture-Proof Container for Incineration C->G H Collect in Labeled, Leak-Proof Container for Incineration D->H I Triple-Rinse with Solvent E->I J Manage Rinsate as Levocloperastine Waste I->J K Dispose of Defaced Container as Regular Lab Waste I->K J->H

Caption: Levocloperastine Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling Levocloperastine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Levocloperastine hydrochloride. The information is compiled to ensure the safe handling and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling to avoid potential health risks. Based on safety data for similar compounds, it may cause skin and eye irritation.[1][2] Inhalation of the powder form can also lead to respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

ActivityRequired PPESpecifications
Weighing and Preparing Solutions - Double Nitrile Gloves- Lab Coat- Safety Goggles- Fume HoodGloves should be changed immediately if contaminated. A certified chemical fume hood is essential to prevent inhalation of airborne particles.
In Vitro / In Vivo Experiments - Nitrile Gloves- Lab Coat- Safety GlassesStandard laboratory PPE is generally sufficient once the compound is in a contained solution, assuming no risk of aerosolization.
Handling Waste and Decontamination - Double Nitrile Gloves- Impermeable Gown- Safety Goggles- Face Shield (if splashing is possible)Enhanced protection is necessary due to the potential for direct contact with concentrated waste.
Spill Cleanup - Double Nitrile Gloves- Impermeable Gown or Coveralls- Shoe Covers- Safety Goggles- NIOSH-approved RespiratorA higher level of protection is required for cleaning spills to prevent inhalation and skin contact.[3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure. The following procedural steps should be strictly adhered to.

Preparation and Handling:

  • Work in a Ventilated Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to minimize dust inhalation.[2][4]

  • Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is donned correctly. This includes double gloving, a lab coat, and appropriate eye/face protection.[2][5]

  • Avoid Contamination : Prevent contact with skin and eyes.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

First Aid Measures:

  • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][4]

  • In case of skin contact : Wash off with soap and plenty of water.[2][4] Remove contaminated clothing and wash it before reuse.[2]

  • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4][7]

  • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable PPE (gloves, gowns, shoe covers), contaminated absorbent pads, and empty vials should be placed in a designated, sealed hazardous waste container.[3]

  • Liquid Waste : Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not dispose of down the drain.[3]

  • Disposal Method : Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials weigh Weigh Levocloperastine HCl (in Fume Hood) prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste (Contaminated PPE, etc.) dispose_liquid->dispose_solid doff_ppe Doff PPE dispose_solid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.